molecular formula C2H5ClN2O B2686660 (1Z)-2-chloro-N'-hydroxyethanimidamide CAS No. 3272-96-6

(1Z)-2-chloro-N'-hydroxyethanimidamide

Cat. No.: B2686660
CAS No.: 3272-96-6
M. Wt: 108.53 g/mol
InChI Key: XCARGDPHZYJCMU-UHFFFAOYSA-N
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Description

(1Z)-2-chloro-N'-hydroxyethanimidamide is a useful research compound. Its molecular formula is C2H5ClN2O and its molecular weight is 108.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1Z)-2-chloro-N'-hydroxyethanimidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1Z)-2-chloro-N'-hydroxyethanimidamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3272-96-6

Molecular Formula

C2H5ClN2O

Molecular Weight

108.53 g/mol

IUPAC Name

2-chloro-N'-hydroxyethanimidamide

InChI

InChI=1S/C2H5ClN2O/c3-1-2(4)5-6/h6H,1H2,(H2,4,5)

InChI Key

XCARGDPHZYJCMU-UHFFFAOYSA-N

SMILES

C(C(=NO)N)Cl

Isomeric SMILES

C(/C(=N\O)/N)Cl

Canonical SMILES

C(C(=NO)N)Cl

solubility

not available

Origin of Product

United States

Foundational & Exploratory

Spectroscopic data (NMR, IR, MS) of (1Z)-2-chloro-N'-hydroxyethanimidamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of (1Z)-2-chloro-N'-hydroxyethanimidamide

Introduction

(1Z)-2-chloro-N'-hydroxyethanimidamide is a small organic molecule featuring a unique combination of functional groups, including a chloromethyl group, an imidamide core, and a hydroxy substituent on the nitrogen. As with any novel compound in a research and development pipeline, unambiguous structural confirmation and purity assessment are paramount. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, grounded in fundamental principles and data from analogous structures. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights from a Senior Application Scientist's perspective on experimental design and data interpretation. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical techniques for chemical characterization.

Molecular Structure and Spectroscopic Overview

The logical first step in any analytical endeavor is to understand the molecule's structure and how its components will interact with different spectroscopic techniques.

cluster_mol Molecular Structure C1 Cl-CH₂- C2 C C1->C2 N1 NH₂ C2->N1 N2 N-OH C2->N2

Caption: Molecular structure of (1Z)-2-chloro-N'-hydroxyethanimidamide.

The key structural features to be identified are:

  • A chloromethyl group (Cl-CH₂-) : This will give characteristic signals in both NMR and MS.

  • An ethanimidamide core (-C(NH₂)=N-) : The C=N double bond and the NH₂ protons will have distinct spectroscopic signatures.

  • An N'-hydroxy group (=N-OH) : This group is crucial to identify, with characteristic signals in both IR and NMR.

  • The (1Z) stereochemistry : The specific arrangement around the C=N double bond influences the chemical environment of the substituents, which can be probed by NMR.

This guide will now dissect the expected spectroscopic signature of each of these features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For (1Z)-2-chloro-N'-hydroxyethanimidamide, both ¹H and ¹³C NMR will provide critical information.

¹H NMR Spectroscopy: Principles and Predicted Spectrum

In ¹H NMR, we expect to see distinct signals for each chemically non-equivalent proton. Based on the structure, we anticipate four unique proton environments:

  • -CH₂- (Chloromethyl protons): These protons are adjacent to an electronegative chlorine atom and the imidamide group. This will shift their signal downfield. A similar environment in 2-chloroacetamide shows a signal around 4.02 ppm, which serves as a good starting point for our prediction.[1]

  • -NH₂ (Amine protons): Due to the hindered rotation around the C-N single bond (owing to resonance with the C=N double bond), these two protons can be diastereotopic and thus chemically non-equivalent, potentially giving rise to two separate signals.[1] Their chemical shift will be broad and can vary depending on the solvent and concentration.

  • -OH (Hydroxy proton): The proton of the N-hydroxy group is also expected to be a broad singlet. Its chemical shift is highly dependent on solvent, temperature, and hydrogen bonding.

Table 1: Predicted ¹H NMR Data for (1Z)-2-chloro-N'-hydroxyethanimidamide

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~4.1Singlet (s)2HCl-CH₂ -CAdjacent to electronegative Cl and C=N group.
~7.5Broad Singlet (br s)1H-NHAmine proton, potentially one of two distinct signals.
~7.8Broad Singlet (br s)1H-NHSecond amine proton, potentially distinct due to hindered rotation.
~9.5Broad Singlet (br s)1H=N-OH Hydroxy proton, chemical shift is solvent-dependent.
¹³C NMR Spectroscopy: Principles and Predicted Spectrum

In the proton-decoupled ¹³C NMR spectrum, we expect to see a signal for each unique carbon atom.

  • -CH₂- (Chloromethyl carbon): This carbon is directly attached to chlorine, which will cause a significant downfield shift.

  • -C(NH₂)=NOH (Imidamide carbon): This carbon is part of a C=N double bond and is bonded to two nitrogen atoms, leading to a substantial downfield shift, likely in the range of amidic or iminic carbons.

Table 2: Predicted ¹³C NMR Data for (1Z)-2-chloro-N'-hydroxyethanimidamide

Chemical Shift (δ, ppm)AssignmentRationale
~45Cl-C H₂-CAliphatic carbon attached to an electronegative atom.
~155-C (NH₂)=NOHCarbon of the imidamide group, deshielded by two nitrogen atoms and a double bond.
Experimental Protocol for NMR Spectroscopy

A self-validating protocol is essential for acquiring high-quality, reproducible NMR data.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, as it is excellent for observing exchangeable protons like NH and OH).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (for a 400 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for resolution. A well-shimmed sample will have sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C nucleus.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • A larger number of scans will be required due to the lower natural abundance of ¹³C (e.g., 1024 or more).

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying functional groups within a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds.

Principles and Predicted IR Spectrum

The key functional groups in (1Z)-2-chloro-N'-hydroxyethanimidamide have characteristic vibrational frequencies.

  • O-H Stretch: The N-OH group will exhibit a broad absorption band, typically in the 3300-2500 cm⁻¹ region, due to hydrogen bonding.[2]

  • N-H Stretch: The NH₂ group will show stretching vibrations, typically in the 3400-3100 cm⁻¹ range.

  • C=N Stretch: The carbon-nitrogen double bond of the imidamide group will have a stretching absorption in the 1680-1640 cm⁻¹ region.[2]

  • C-Cl Stretch: The stretch for the C-Cl bond is expected in the fingerprint region, typically between 800-600 cm⁻¹.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrational ModeAssignment
~3300 (broad)Medium-StrongO-H Stretch=N-OH group
~3200MediumN-H Stretch-NH ₂ group
~1660StrongC=N Stretch-C =N -OH (Imidamide)
~1420MediumC-H BendCl-CH ₂- (Scissoring)
~750StrongC-Cl Stretch-C -Cl bond
Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Perform a background scan with nothing on the crystal. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Data Collection: Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Cleaning: After analysis, clean the crystal thoroughly.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is invaluable for determining the molecular weight and deducing the structure.

Principles and Predicted Mass Spectrum

For (1Z)-2-chloro-N'-hydroxyethanimidamide (C₂H₅ClN₂O), the key feature in the mass spectrum will be the isotopic pattern of chlorine. Chlorine has two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance).[3] This means we expect to see two molecular ion peaks (M⁺ and [M+2]⁺) with a relative intensity ratio of approximately 3:1.[3]

  • Molecular Weight Calculation:

    • For ³⁵Cl: (2 * 12.01) + (5 * 1.01) + (1 * 35.45) + (2 * 14.01) + (1 * 16.00) ≈ 109.5 g/mol (using average atomic masses). The exact mass of the most abundant isotopologue (C₂H₅³⁵ClN₂O) is 108.0090.

    • The [M+2]⁺ peak will appear at m/z 110.0061.

Fragmentation: Upon ionization, the molecular ion can break apart into smaller, charged fragments. Predicting the exact fragmentation is complex, but logical bond cleavages can be proposed.

M [C₂H₅ClN₂O]⁺˙ m/z 108/110 F1 [CH₂Cl]⁺ m/z 49/51 M->F1 - C₂H₄N₂O F2 [C₂H₄N₂O]⁺˙ m/z 74 M->F2 - Cl F3 [CH₂NOH]⁺ m/z 44 F2->F3 - CH₂N

Caption: A plausible fragmentation pathway for (1Z)-2-chloro-N'-hydroxyethanimidamide.

Table 4: Predicted Key Mass Spectrometry Peaks

m/z (for ³⁵Cl)m/z (for ³⁷Cl)Relative IntensityProposed Fragment
1081103:1[M]⁺˙ (Molecular Ion)
7373Variable[M - Cl]⁺
49513:1[CH₂Cl]⁺
Experimental Protocol for Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µM) in a suitable solvent system, such as methanol or acetonitrile with 0.1% formic acid to promote protonation ([M+H]⁺).

  • Instrument Setup:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable signal.

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-300).

    • The primary ion observed will likely be the protonated molecule, [M+H]⁺, at m/z 109 and 111.

  • Tandem MS (MS/MS) for Fragmentation:

    • To confirm the structure, perform a product ion scan by selecting the [M+H]⁺ ion (e.g., m/z 109) as the precursor.

    • Apply collision-induced dissociation (CID) to fragment the precursor ion and record the resulting fragment ions. This will validate the proposed fragmentation pathway.

Integrated Spectroscopic Analysis

No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of data from multiple methods to build a self-consistent and unambiguous structural assignment.

cluster_data Spectroscopic Data cluster_structure Structural Features NMR NMR - 4 Proton Environments - 2 Carbon Environments FG Functional Groups: -CH₂Cl, -NH₂, =N-OH NMR->FG Connectivity Atom Connectivity NMR->Connectivity IR IR - O-H, N-H stretches - C=N stretch - C-Cl stretch IR->FG MS MS - M⁺ at m/z 108/110 (3:1) - Fragmentation pattern MS->FG via fragmentation MW Molecular Formula: C₂H₅ClN₂O MS->MW Conclusion Confirmed Structure: (1Z)-2-chloro-N'-hydroxyethanimidamide FG->Conclusion MW->Conclusion Connectivity->Conclusion

Caption: Workflow for integrated spectroscopic analysis.

The NMR data establishes the carbon-hydrogen framework and the number of exchangeable protons. IR spectroscopy confirms the presence of key functional groups like N-OH, NH₂, and C=N. Finally, mass spectrometry provides the molecular weight and the elemental composition (specifically the presence of one chlorine atom), with fragmentation patterns corroborating the connectivity established by NMR. Together, these techniques provide a robust and definitive characterization of the target molecule.

Conclusion

The spectroscopic characterization of (1Z)-2-chloro-N'-hydroxyethanimidamide is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS. By understanding the principles behind each technique and predicting the spectral features based on the molecular structure, researchers can confidently approach the analysis of this and other novel compounds. The protocols and predicted data outlined in this guide serve as a foundational reference for the successful structural elucidation and quality control required in a rigorous scientific or industrial setting.

References

  • The ¹H-NMR spectrum of 2-chloroacetamide. Vaia. [Link]

  • N-hydroxysuccinimide - Optional[FTIR] - Spectrum. SpectraBase. [Link]

  • N-(hydroxymethyl)benzamide. NIST WebBook. [Link]

  • Organic Nitrogen Compounds VIII: Imides. Spectroscopy Online. [Link]

  • Spectroscopic, X‐Ray Crystallographic, and Hirshfeld Surface Analyses for the Investigation of Intermolecular Interactions in Carboxamide Hydrazone Hybrids. PMC. [Link]

  • IR Spectroscopy. University of Colorado Boulder. [Link]

  • Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. PubMed. [Link]

  • NMR SPECTRA OF CHAPTER 1. AIR Unimi. [Link]

  • Synthesis, Crystal Structure, and Characterization of (Z)-2-(3-chlorophenyl)-N'-hydroxyacetamidine. ResearchGate. [Link]

  • Mass Spectroscopy - Halo-isotopes. YouTube. [Link]

  • 2-Chloro-N-hydroxyacetamide. PubChem. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of (1Z)-2-chloro-N'-hydroxyethanimidamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Publicly available experimental data on the solubility and stability of (1Z)-2-chloro-N'-hydroxyethanimidamide is limited. This guide, therefore, provides a comprehensive framework and detailed protocols based on established principles of pharmaceutical sciences and analytical chemistry to enable researchers to determine these critical parameters. The methodologies described are grounded in best practices for the characterization of new chemical entities.

Introduction: The Significance of Physicochemical Characterization

(1Z)-2-chloro-N'-hydroxyethanimidamide is a molecule of interest due to its structural motifs, which are present in various biologically active compounds. The presence of a chloro group, an imidamide, and a hydroxylamine functionality suggests its potential utility as a synthetic intermediate or a pharmacophore in drug discovery. A thorough understanding of its solubility and stability is a prerequisite for any further development, from initial biological screening to formulation and manufacturing. These properties directly impact bioavailability, shelf-life, and the selection of appropriate analytical methods. This guide presents a systematic approach to comprehensively characterize the solubility and stability profile of this compound.

Inferred Physicochemical Properties and Their Implications

  • Polarity and Hydrogen Bonding: The presence of the N'-hydroxy group and the nitrogen atoms in the ethanimidamide core suggests the molecule's capacity for both hydrogen bond donation and acceptance. This indicates a likelihood of at least moderate solubility in polar protic solvents.

  • Ionization Potential: The N'-hydroxyethanimidamide moiety can exhibit both acidic and basic properties. The pKa will be a critical determinant of its solubility in aqueous media at different pH values.

  • Reactivity of the Chloro Group: The alpha-chloro group can be susceptible to nucleophilic substitution, particularly under basic conditions or in the presence of certain nucleophiles. This is a key consideration for stability.

  • Hydrolytic Susceptibility: The imidamide functional group may be prone to hydrolysis, especially at pH extremes, to yield the corresponding amide or carboxylic acid derivatives.

Protocol for Comprehensive Solubility Determination

The following protocol outlines a systematic approach to determining the equilibrium solubility of (1Z)-2-chloro-N'-hydroxyethanimidamide in a range of relevant solvents.

Rationale for Solvent Selection

The choice of solvents is critical for building a comprehensive solubility profile. The selected solvents cover a range of polarities and include those commonly used in pharmaceutical development.[1][2][3][4]

Experimental Workflow: Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining equilibrium solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess (1Z)-2-chloro-N'- hydroxyethanimidamide B Add to vials containing a known volume of solvent A->B C Seal vials and place in a shaker bath at constant temperature (e.g., 25°C and 37°C) B->C D Shake for a predetermined time (e.g., 24-72 hours) to reach equilibrium C->D E Allow solids to settle D->E F Withdraw an aliquot of the supernatant E->F G Filter through a 0.22 µm syringe filter F->G H Dilute the filtrate with a suitable mobile phase G->H I Quantify concentration using a validated HPLC-UV method H->I

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid (1Z)-2-chloro-N'-hydroxyethanimidamide to vials containing a precise volume (e.g., 1 mL) of each selected solvent. The excess solid ensures that equilibrium is reached at saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C for room temperature solubility and 37 °C for physiological temperature).

    • Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is achieved. A preliminary time-to-equilibrium study can be conducted by sampling at various time points (e.g., 12, 24, 48, 72 hours) to confirm that the concentration in solution has plateaued.

  • Sample Analysis:

    • Following equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PVDF or PTFE) to remove any undissolved particles.

    • Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.

    • Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[5][6][7][8]

Data Presentation

The solubility data should be compiled into a clear and concise table.

Solvent SystemTemperature (°C)Solubility (mg/mL)Solubility (µg/mL)Molar Solubility (mol/L)
Purified Water25
pH 1.2 Buffer (0.1 N HCl)37
pH 4.5 Acetate Buffer37
pH 6.8 Phosphate Buffer37
pH 7.4 Phosphate Buffer37
Methanol25
Ethanol25
Acetonitrile25
Dimethyl Sulfoxide (DMSO)25
Polyethylene Glycol 400 (PEG 400)25

Protocol for Comprehensive Stability Assessment: A Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[9][10][11][12] These studies expose the compound to stress conditions that are more severe than accelerated stability testing.[11]

Rationale for Stress Conditions

The selected stress conditions are based on the International Council for Harmonisation (ICH) guideline Q1A(R2) and are designed to probe for various degradation pathways such as hydrolysis, oxidation, and photolysis.[9]

Experimental Workflow: Forced Degradation

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare stock solution of (1Z)-2-chloro-N'-hydroxyethanimidamide in a suitable solvent B Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1 N NaOH, RT) A->C D Neutral Hydrolysis (e.g., Water, 60°C) A->D E Oxidative Degradation (e.g., 3% H2O2, RT) A->E F Thermal Degradation (Solid & Solution, 80°C) A->F G Photolytic Degradation (Solid & Solution, ICH Q1B) A->G H Sample at multiple time points (e.g., 0, 2, 4, 8, 24 hours) B->H C->H D->H E->H F->H G->H I Neutralize acid/base samples H->I J Analyze using a stability-indicating HPLC method (e.g., with PDA or MS detector) I->J K Determine % degradation, identify degradants, and perform mass balance J->K

Caption: Workflow for a Forced Degradation Study.

Step-by-Step Methodology

For each condition, a solution of (1Z)-2-chloro-N'-hydroxyethanimidamide (e.g., at 1 mg/mL) is prepared. A control sample, stored under ambient conditions, should be analyzed alongside the stressed samples. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[9]

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 N HCl.

    • Incubate at an elevated temperature (e.g., 60 °C).

    • Sample at appropriate time points.

    • Neutralize the samples before analysis.

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 N NaOH.

    • Maintain at room temperature due to the potential for rapid degradation.

    • Sample at early time points.

    • Neutralize the samples before analysis.

  • Neutral Hydrolysis:

    • Dissolve the compound in purified water.

    • Incubate at an elevated temperature (e.g., 60 °C).

    • Sample at appropriate time points.

  • Oxidative Degradation:

    • Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%).

    • Maintain at room temperature and protect from light.

    • Sample at appropriate time points.

  • Thermal Degradation:

    • Solution: Heat the solution of the compound at a high temperature (e.g., 80 °C).

    • Solid State: Place the solid compound in a controlled temperature oven (e.g., 80 °C). Periodically dissolve a sample for analysis.

  • Photostability:

    • Expose both the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be protected from light (e.g., with aluminum foil).

Development of a Stability-Indicating Analytical Method

A crucial component of the stability study is the use of a validated stability-indicating analytical method. This is typically an HPLC method that can separate the intact parent compound from all potential degradation products, ensuring that the measurement of the parent compound is accurate and that the formation of degradants can be monitored.[11]

  • Method: Reversed-phase HPLC with a C18 column is a common starting point.

  • Detection: A photodiode array (PDA) detector is valuable for assessing peak purity. Mass spectrometry (MS) detection can be used to identify the mass of degradation products, aiding in their structural elucidation.[6][13]

Data Presentation

The results of the forced degradation study should be summarized in a table.

Stress ConditionDuration% Assay of Parent CompoundNumber of Degradants% Area of Major DegradantMass Balance (%)
0.1 N HCl, 60°C24 h
0.1 N NaOH, RT4 h
Water, 60°C24 h
3% H₂O₂, RT8 h
Thermal (Solid), 80°C48 h
Photolytic (Solution)ICH Q1B

Conclusion and Future Directions

This guide provides a robust and scientifically grounded framework for determining the essential solubility and stability characteristics of (1Z)-2-chloro-N'-hydroxyethanimidamide. The successful execution of these protocols will yield a comprehensive data package that is critical for informed decision-making in any research or development program involving this compound. The data will enable the selection of appropriate formulation strategies, the establishment of proper storage and handling conditions, and the development of reliable analytical methods for quality control. Further characterization of any identified degradation products using techniques like LC-MS/MS and NMR would be the logical next step to fully understand the degradation pathways.

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  • Elsevier B.V. (2016). Global occurrence of pyrethroid insecticides in sediment and the associated toxicological effects on benthic invertebrates.
  • Unknown. (n.d.). Environmental Fate of Cypermethrin.
  • MDPI. (2021, September 21). Resistance Affects the Field Performance of Insecticides Used for Control of Choristoneura rosaceana in Michigan Apples and Cherries.

Sources

Potential biological activity of 2-chloro-N'-hydroxyethanimidamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Potential Biological Activity of 2-Chloro-N'-hydroxyethanimidamide Derivatives

Foreword

The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. Within this landscape, the exploration of underexplored chemical scaffolds offers a promising avenue for identifying new lead compounds. This guide focuses on the potential biological activities of 2-chloro-N'-hydroxyethanimidamide derivatives, a class of compounds at the intersection of halogenated hydrocarbons and amidoximes. While direct literature on this specific subclass is sparse, a deductive approach based on the well-documented activities of its constituent chemical motifs allows for the formulation of a robust investigational framework. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical methodologies for unlocking the therapeutic potential of these intriguing molecules.

The Medicinal Chemistry Rationale: Deconstructing the Scaffold

The therapeutic potential of any compound class is intrinsically linked to its molecular architecture. For 2-chloro-N'-hydroxyethanimidamide derivatives, two key features dictate their likely biological interactions: the amidoxime moiety and the 2-chloroethyl group.

The Amidoxime Moiety: A Versatile Pharmacophore

The N'-hydroxyimidamide, or amidoxime, functional group is a well-established pharmacophore in drug discovery. Its significance stems from several key properties:

  • Prodrug Potential: Amidoximes are frequently employed as prodrugs of amidines. In the physiological environment, they can be reduced to the corresponding amidines, which are often the active form of the drug. This bioconversion can enhance oral bioavailability and modulate the pharmacokinetic profile.

  • Metal Chelation: The N-hydroxy and amino groups of the amidoxime moiety can act as a bidentate ligand, enabling the chelation of metal ions. This property is particularly relevant for inhibiting metalloenzymes, which play crucial roles in various disease pathologies.

  • Nitric Oxide Donation: Under certain conditions, amidoxime-containing compounds can be metabolized to release nitric oxide (NO), a key signaling molecule involved in vasodilation, neurotransmission, and the immune response.

The 2-Chloroethyl Group: A Handle for Reactivity and Selectivity

The incorporation of a chlorine atom, particularly on a short alkyl chain, introduces several important characteristics:

  • Electrophilicity: The electron-withdrawing nature of the chlorine atom can render the adjacent carbon atom susceptible to nucleophilic attack. This opens the door for covalent interactions with biological targets, potentially leading to irreversible inhibition.

  • Lipophilicity: The presence of a halogen atom generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and access intracellular targets.

  • Steric Influence: The size and position of the chlorine atom can influence the binding orientation of the molecule within a target's active site, contributing to selectivity.

Hypothesized Biological Activities and Investigational Roadmap

Based on the chemical rationale, several promising avenues for biological activity can be proposed for 2-chloro-N'-hydroxyethanimidamide derivatives. This section outlines these potential activities and provides a high-level experimental workflow for their investigation.

Antimicrobial Activity

Hypothesis: The combination of a potentially reactive chloroethyl group and the known antimicrobial properties of some amidoximes suggests that these derivatives could be effective against a range of bacterial and fungal pathogens.

Workflow for Antimicrobial Screening:

antimicrobial_workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis start Synthesized Derivatives stock Prepare Stock Solutions (DMSO) start->stock mic Minimum Inhibitory Concentration (MIC) Assay stock->mic Test against bacterial/fungal panel mbc Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay mic->mbc For promising hits data Data Analysis & Interpretation mic->data mbc->data hit Hit Identification data->hit

Figure 1: Workflow for antimicrobial screening of derivatives.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation of Bacterial/Fungal Inoculum: Culture the desired microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth overnight. Dilute the culture to a standardized concentration (e.g., 1 x 10^5 CFU/mL).

  • Preparation of Test Compounds: Perform serial two-fold dilutions of the 2-chloro-N'-hydroxyethanimidamide derivatives in the appropriate broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the microbe (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microbe.

Anticancer Activity

Hypothesis: The potential for the 2-chloroethyl group to act as an alkylating agent, combined with the antiproliferative effects observed for some amidoxime-containing compounds, suggests possible anticancer activity.

Proposed Mechanism of Action:

anticancer_mechanism compound 2-Chloro-N'-hydroxyethanimidamide Derivative cell Cancer Cell compound->cell Cellular Uptake dna DNA cell->dna Alkylation of DNA by Chloroethyl Group apoptosis Apoptosis dna->apoptosis Induction of DNA Damage Response

Figure 2: Proposed mechanism of anticancer activity via DNA alkylation.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cell lines (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 2-chloro-N'-hydroxyethanimidamide derivatives for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Enzyme Inhibition

Hypothesis: The amidoxime moiety is a known inhibitor of several enzyme classes, including nitric oxide synthases (NOS) and cholinesterases. The 2-chloroethyl group could further enhance binding or introduce irreversibility.

Workflow for Enzyme Inhibition Assay:

enzyme_inhibition_workflow start Purified Enzyme & Substrate reaction Enzymatic Reaction start->reaction compound Test Derivative compound->reaction detection Detection of Product Formation (e.g., colorimetric, fluorometric) reaction->detection analysis Calculation of % Inhibition & IC50 detection->analysis

Figure 3: General workflow for an in vitro enzyme inhibition assay.

Data Presentation and Interpretation

To facilitate the comparison of results from the screening assays, data should be systematically organized.

Table 1: Summary of Biological Activity Data

Derivative IDStructureMIC (µg/mL) vs. S. aureusIC50 (µM) vs. HeLa Cells% Inhibition of Target Enzyme at 10 µM
Cmpd-001 [Structure]165.285%
Cmpd-002 [Structure]>12825.142%
Cmpd-003 [Structure]3212.865%
Control [Structure][Value][Value][Value]

Concluding Remarks

The exploration of 2-chloro-N'-hydroxyethanimidamide derivatives presents a scientifically grounded opportunity for the discovery of new bioactive agents. The principles of medicinal chemistry suggest that this scaffold is well-suited for targeting a range of biological processes, from microbial growth to cancer cell proliferation and enzyme activity. The experimental protocols and workflows detailed in this guide provide a clear and actionable framework for initiating such an investigation. Through systematic screening and careful data analysis, the therapeutic potential of this promising, yet underexplored, class of compounds can be thoroughly evaluated.

References

  • Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxy-amidines) as pro-drugs of amidines. Drug Metabolism Reviews, 34(1-2), 565-579. Available at: [Link]

  • Schäfer, A., et al. (2014). Amidoxime-based nitric oxide donors. Journal of Medicinal Chemistry, 57(17), 7431-7439. Available at: [Link]

In Silico Target Prediction & Profiling: (1Z)-2-chloro-N'-hydroxyethanimidamide

[1][2]

Executive Summary

This technical guide details the computational strategy for identifying biological targets of (1Z)-2-chloro-N'-hydroxyethanimidamide (CAS: 3272-96-6).[1][2] Also known as 2-chloroacetamidoxime, this compound represents a unique chemical space combining a reactive

12

Unlike standard non-covalent inhibitors, this molecule possesses dual-modality potential:[1]

  • Covalent Modification: The chloromethyl group serves as a "warhead" for nucleophilic residues (Cys/Ser).[1][2]

  • Metallo-Coordination: The amidoxime group (

    
    ) acts as a bidentate ligand for metalloenzymes.[1][2]
    

This guide moves beyond simple docking, employing a Fragment-Based Drug Discovery (FBDD) workflow to predict high-confidence targets.

Part 1: Chemical Profile & Ligand Preparation

Structural Analysis & Isomerism

The designation (1Z) indicates the specific stereoisomer where the hydroxyl group (


1212

Key Physicochemical Parameters:

Parameter Value (Predicted) Significance

| Formula |

MWLogPpKa (Oxime)12Reactivity12
Ligand Preparation Protocol

Accurate prediction requires precise protonation states.[1][2] The electron-withdrawing chlorine atom lowers the pKa of the amidoxime group compared to acetamidoxime, but it remains predominantly neutral at physiological pH.[1][2]

Workflow:

  • Generation: Generate 3D coordinates from SMILES: NC(=N\O)\CCl.[1][2]

  • Isomer Enforcement: Constrain the C=N bond to the Z-conformation.

  • Energy Minimization: Use the OPLS3e force field to optimize bond lengths, particularly the C-Cl bond distance (approx. 1.79 Å), which is critical for transition state modeling in covalent docking.[2]

Part 2: Target Prediction Methodologies

We employ a tripartite strategy to triangulate potential targets: Shape Screening , Covalent Docking , and Pharmacophore Mapping .

Methodology 1: Ligand-Based Target Fishing (SEA & SwissTargetPrediction)

Since the molecule is a fragment, whole-molecule similarity searches may yield low confidence.[1][2] Instead, we use the Similarity Ensemble Approach (SEA) to map the "chloro-amidine" and "amidoxime" sub-structures against ChEMBL and PubChem bioactivity data.[1][2]

  • Hypothesis: The amidoxime motif mimics the transition state of peptide bond hydrolysis or acts as a bioisostere for carboxylic acids.[2]

  • Predicted Target Classes:

    • Hydrolases: Specifically Ureases and Proteases.[1][2]

    • Oxidoreductases: Nitric Oxide Synthases (NOS) (Amidoximes are N-hydroxy-L-arginine mimetics).[1][2]

Methodology 2: Covalent Docking (Cys-Targeting)

The


12

Protocol:

  • Screening Set: The "Cys-Ome" (Proteins with accessible active-site cysteines).[1][2]

  • Software: CovDock (Schrödinger) or AutoDock Vina (modified for covalent linkage).

  • Reaction Definition:

    • Nucleophile: Cysteine Sulfur (

      
      ).[1][2]
      
    • Leaving Group: Chloride (

      
      ).[1][2]
      
    • Geometry: Tetrahedral transition state constraint.

High-Probability Targets:

  • Viral Proteases: (e.g., SARS-CoV-2 Mpro, HCV NS3/4A) which utilize a catalytic dyad (His-Cys).[1][2]

  • Cathepsins: Lysosomal cysteine proteases (Cathepsin B, L).[2]

Methodology 3: Metalloenzyme Pharmacophore Mapping

The amidoxime group is a known chelator of transition metals (



12
  • Pharmacophore Features: Two Hydrogen Bond Donors (NH2, OH) + One Hydrogen Bond Acceptor (N) + Metal Coordination Vector.[1][2]

  • Target Pool:

    • Matrix Metalloproteinases (MMPs): Zinc-dependent.[1][2]

    • Histone Deacetylases (HDACs): Zinc-dependent (Amidoximes can act as hydroxamic acid bioisosteres).[1][2]

Part 3: Experimental Workflow Visualization

The following diagram illustrates the decision tree for processing this compound through an in silico pipeline.

TargetPredictionPipelineInput(1Z)-2-chloro-N'-hydroxyethanimidamide(SMILES Input)PrepLigand Prep(Z-isomer, Neutral pH)Input->PrepBranch1Path A: Covalent Docking(Electrophile Driven)Prep->Branch1Branch2Path B: Pharmacophore(Chelation Driven)Prep->Branch2Branch3Path C: Similarity Search(Substructure Driven)Prep->Branch3Tgt_CysCysteine Proteases(Cathepsins, Viral Mpro)Branch1->Tgt_CysS_N2 AttackTgt_MetalMetalloenzymes(HDACs, Urease)Branch2->Tgt_MetalZn/Ni BindingTgt_GPCRBio-isostere Targets(Adenosine Receptors)Branch3->Tgt_GPCRTanimoto > 0.7ValidMD Simulation(100ns, Stability Check)Tgt_Cys->ValidTgt_Metal->Valid

Figure 1: Multimodal In Silico Prediction Pipeline for Reactive Amidoxime Fragments.

Part 4: Detailed Mechanism & Pathway Analysis[2]

The Prodrug Pathway (mARC System)

It is critical to acknowledge that amidoximes are often prodrugs.[1][2] In vivo, they are reduced by the mitochondrial Amidoxime Reducing Component (mARC) to their corresponding amidines.[2]

  • Precursor: (1Z)-2-chloro-N'-hydroxyethanimidamide[1][2][3]

  • Metabolite: 2-chloroacetamidine (Highly basic, pKa ~11)[1][2]

  • Implication: Target prediction must also be run on the reduced amidine metabolite.

Pathway Visualization: Reduction & Binding

The following diagram details the biological fate of the compound, distinguishing between direct activity and prodrug activity.[2]

MechanismPathwayAmidoxime(1Z)-2-chloro-N'-hydroxyethanimidamide(Parent)mARCmARC Enzyme Complex(Mitochondria)Amidoxime->mARCReductionTarget_DirectDirect Target:HDAC / Urease(Chelation)Amidoxime->Target_DirectReversible BindingTarget_CovalentCovalent Target:Cys-Protease(Alkylation)Amidoxime->Target_CovalentIrreversible BindingAmidine2-chloroacetamidine(Active Metabolite)Target_AmidineAmidine Target:Thrombin / Trypsin(Salt Bridge)Amidine->Target_AmidineClassic Ser-Protease InhibitionmARC->Amidine

Figure 2: Divergent Pharmacological Pathways: Direct binding vs. mARC-mediated bioactivation.[1][2]

Part 5: Validation & ADMET Profiling

ADMET Prediction Summary

Before wet-lab synthesis, in silico ADMET filters determine viability.[1][2]

PropertyPrediction ToolExpected Outcome
Blood-Brain Barrier BOILED-Egg (SwissADME)High Penetration .[1][2] Small, neutral lipophilic profile allows CNS entry.
Metabolic Stability SMARTCypLow .[1][2] The oxime is labile; susceptible to hydrolysis and reduction.[1][2]
Toxicity ProTox-IIWarning .[1][2] The

-chloro group is a structural alert for mutagenicity (Ames positive) and skin sensitization.[1][2]
Molecular Dynamics (MD) Validation Protocol

To filter out false positives from docking, run a 50ns MD simulation (GROMACS/AMBER).[1][2]

  • Metric 1: RMSD (Root Mean Square Deviation): Ligand must remain < 2.0 Å from the docked pose.[1][2]

  • Metric 2: Hydrogen Bond Persistence: The oxime -OH and -N groups must maintain H-bonds with the active site for >60% of the simulation time.[1][2]

  • Metric 3: Distance Constraint (Covalent): For covalent targets, the distance between the ligand

    
     and protein 
    
    
    must remain within reaction distance (3.5 Å) during the pre-reaction equilibration.[1][2]

References

  • Clement, B., et al. (2020).[2] The mitochondrial amidoxime reducing component (mARC): a new player in drug metabolism.[1][2] Drug Metabolism Reviews.[1][2] Link

  • Daina, A., Michielin, O., & Zoete, V. (2019).[2] SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules.[2] Nucleic Acids Research.[1][2] Link

  • London, N., et al. (2014).[2] Covalent Docking of Large Libraries for the Discovery of Chemical Probes.[2] Nature Chemical Biology.[1][2] Link

  • Keiser, M. J., et al. (2007).[2] Relating protein pharmacology by ligand chemistry.[1][2] Nature Biotechnology.[1][2] Link

  • Irwin, J. J., et al. (2020).[2][4] ZINC20—A Free Ultralarge-Scale Chemical Database for Ligand Discovery.[1][2] Journal of Chemical Information and Modeling.[1][2] Link[1][2]

The Technical Guide to N'-Hydroxyethanimidamide: Discovery, Synthesis, and Pharmaceutical Utility

[1]

Abstract

121

Historical Genesis and Chemical Identity[3][4]

The Tiemann Legacy (1884)

While formamidoxime was isolated earlier by Lossen (1873), the structural generalization and systematic synthesis of amidoximes were established by Ferdinand Tiemann and Paul Krüger in 1884. Working at the University of Berlin, Tiemann demonstrated that nitriles could react with hydroxylamine to form a new class of compounds he termed "amidoximes" (

121
Physicochemical Profile
12
PropertyValueNotes
IUPAC Name

-hydroxyethanimidamide
Synonyms: Acetamidoxime,

-hydroxyacetamidine
CAS Number 22059-22-9
Formula

Molecular Weight 74.08 g/mol
Melting Point 135–138 °CCrystalline solid (needles)
pKa ~5.7 (protonated form)Significantly less basic than acetamidine (pKa ~12)
Solubility Water, EthanolPoor solubility in non-polar solvents

Synthetic Methodology: The Modified Tiemann Protocol[7]

Core Reaction

The synthesis involves the nucleophilic addition of hydroxylamine to the nitrile carbon of acetonitrile.

12
Validated Experimental Protocol

Note: This protocol synthesizes the free base. Safety caution is required when handling hydroxylamine.

Reagents:

  • Acetonitrile (High purity)[1][2]

  • Hydroxylamine Hydrochloride (

    
    )[1][2]
    
  • Sodium Carbonate (

    
    ) or Sodium Ethoxide[1][2]
    
  • Solvent: Ethanol/Water mixture (typically 1:1 or 4:1)[1][2]

Step-by-Step Workflow:

  • Preparation of Free Hydroxylamine (In Situ):

    • Rationale: Free hydroxylamine is unstable and potentially explosive. It must be generated in situ from the hydrochloride salt.

    • Dissolve

      
       (1.1 eq) in a minimum amount of water.[1][2]
      
    • Slowly add

      
       (0.55 eq) or Sodium Ethoxide (1.1 eq) at 0°C.[1][2]
      
    • Critical Step: If using ethoxide in ethanol, filter off the precipitated NaCl. If using aqueous carbonate, proceed to the next step carefully controlling

      
       evolution.[1]
      
  • Nitrile Addition:

    • Add Acetonitrile (1.0 eq) dropwise to the hydroxylamine solution.[2]

    • Thermodynamic Control: The reaction is exothermic.[3] Maintain temperature below 40°C during addition to prevent decomposition.

  • Reaction Phase:

    • Heat the mixture to reflux (approx. 70–80°C) for 4–6 hours.

    • Monitoring: Monitor consumption of nitrile via TLC or GC. The product is more polar than the starting material.

  • Isolation & Purification:

    • Concentrate the solvent under reduced pressure (Rotavap).[2]

    • Crystallization: The residue is often an oil that solidifies. Recrystallize from anhydrous ethanol or an ethanol/ether mixture.

    • Validation: Verify Melting Point (135–138°C).[1][2]

Synthesis Workflow Visualization

Synthesis_WorkflowStartReagents:Acetonitrile + NH2OH.HClActivationIn Situ Neutralization(Na2CO3/NaOEt)Start->Activation 0°C ControlReactionNucleophilic Addition(Reflux 70-80°C)Activation->Reaction Free Base GenWorkupSolvent Removal &CrystallizationReaction->Workup 4-6 HoursProductN'-hydroxyethanimidamide(MP: 135-138°C)Workup->Product Purification

Figure 1: Step-by-step synthetic pathway for the generation of N'-hydroxyethanimidamide.

The Amidoxime Prodrug Strategy[9]

The "pKa Shift" Mechanism

The primary pharmaceutical utility of the

  • The Problem: Amidines (functional group in many thrombin inhibitors and antiparasitics) have a pKa of ~11–12. At physiological pH (7.4), they are fully protonated (cationic), resulting in poor passive membrane permeability and low oral bioavailability (<5%).[1][2]

  • The Solution: Converting the amidine to an amidoxime lowers the pKa to ~5–6. At physiological pH, a significant fraction exists as the uncharged species, allowing it to cross the intestinal epithelium.

Case Study: Ximelagatran

Ximelagatran was the first oral direct thrombin inhibitor.[4] It is a double prodrug:[1]

  • Carboxylic acid masked as an ethyl ester.[2]

  • Amidine masked as an

    
    -hydroxyethanimidamide derivative.[1][2]
    

Once absorbed, the ester is hydrolyzed by esterases, and the amidoxime is reduced to the active amidine (Melagatran) by the mARC system.

Metabolic Activation: The mARC System

The reduction of the N-O bond in amidoximes is not performed by standard Cytochrome P450 enzymes but by a specialized mitochondrial electron transport chain. This system was fully elucidated in the early 2000s, largely through the work of Bernd Clement .

The Electron Transport Chain

The reduction requires three components located in the outer mitochondrial membrane:

  • NADH: The electron donor.

  • NADH-Cytochrome b5 Reductase (CYB5R): Transfers electrons from NADH to Cytochrome b5.[1][2]

  • Cytochrome b5 (CYB5): The electron carrier.[2]

  • mARC (mitochondrial Amidoxime Reducing Component): The terminal molybdenum-containing enzyme that binds the amidoxime substrate and reduces it to the amidine.[2]

Biological Activation Pathway[1][2]

mARC_PathwayNADHNADH(Electron Donor)ReductaseNADH-Cyt b5 Reductase(Flavoprotein)NADH->Reductase e- transferCytB5Cytochrome b5(Heme Protein)Reductase->CytB5 e- transfermARCmARC Enzyme(Molybdenum Cofactor)CytB5->mARC e- transferDrugActive Amidine Drug(Active, Basic)mARC->Drug N-O ReductionProdrugAmidoxime Prodrug(Inactive, Lipophilic)Prodrug->mARC Substrate binding

Figure 2: The mitochondrial electron transport chain responsible for activating amidoxime prodrugs.[1][2]

References

  • Tiemann, F. (1884).[1][5] "Ueber die Einwirkung von Hydroxylamin auf Nitrile."[5] Berichte der deutschen chemischen Gesellschaft, 17(1), 126-129.[1][2]

  • Clement, B. (2002).[1] "Reduction of N-hydroxylated compounds: enzymes, reaction mechanisms and pharmaceutical applications." Drug Metabolism Reviews, 34(3), 565-579.[1][2]

  • Havemeyer, A., et al. (2010).[1] "Identification of the missing component in the mitochondrial benzamidoxime prodrug-converting system as a novel molybdenum enzyme." Journal of Biological Chemistry, 281(22), 15679-15687.[1][2]

  • Gustafsson, D., et al. (2001).[1] "The direct thrombin inhibitor melagatran and its oral prodrug ximelagatran: novel antithrombotics." Nature Reviews Drug Discovery, 3, 649-659.[1]

  • Thermo Fisher Scientific. "Acetamide oxime, 95+% Product Specifications."

(1Z)-2-chloro-N'-hydroxyethanimidamide: Mechanistic Hypotheses & Chemical Biology

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide explores the mechanistic hypotheses for (1Z)-2-chloro-N'-hydroxyethanimidamide (also known as 2-chloroacetamidoxime ). This compound is the N-hydroxy congener of the potent, irreversible enzyme inhibitor 2-chloroacetamidine .

Executive Summary & Compound Profile

(1Z)-2-chloro-N'-hydroxyethanimidamide (CAS: 3272-96-6) is a bifunctional small molecule featuring an electrophilic


-chloromethyl group and a nucleophilic amidoxime moiety. While often utilized as a synthetic intermediate for 1,2,4-oxadiazole drugs, its pharmacological significance lies in its role as a prodrug  and warhead precursor  for inhibiting arginine-modifying enzymes.
Property Data
IUPAC Name (1Z)-2-chloro-N'-hydroxyethanimidamide
Common Name 2-Chloroacetamidoxime
Formula

Key Functional Groups

-Haloalkyl (Electrophile), Amidoxime (Nucleophile/Prodrug)
Primary Biological Targets Peptidylarginine Deiminases (PADs), Dimethylarginine Dimethylaminohydrolase (DDAH)
Mechanism Class Irreversible (Suicide) Inhibition; Bioactivation-Dependent
Safety Warning: Explosive Hazard

CRITICAL: This compound is thermally unstable.[1][2] Literature reports confirm that 2-chloro-N'-hydroxyethanimidamide can decompose explosively upon heating or vacuum evaporation, particularly above 60°C or when concentrated in solution. All experimental protocols must utilize blast shields and avoid elevated temperatures.

Core Mechanistic Hypotheses

The biological activity of (1Z)-2-chloro-N'-hydroxyethanimidamide is hypothesized to occur through three distinct pathways, prioritized below by pharmacological relevance.

Hypothesis A: The mARC-Mediated Prodrug Activation (Primary)

This is the most scientifically robust hypothesis. The amidoxime moiety serves as a neutral, membrane-permeable "mask" for the cationic amidine.

  • Bioactivation: The N-hydroxy group is reduced in vivo by the Mitochondrial Amidoxime Reducing Component (mARC) system (in concert with Cytochrome b5 and NADH-cytochrome b5 reductase).

  • Conversion: This reduction yields 2-chloroacetamidine , a highly potent, cationic inhibitor.

  • Target Engagement: The generated 2-chloroacetamidine mimics the guanidinium group of arginine, binding to the active sites of PADs (e.g., PAD4) or DDAH .

  • Suicide Inhibition: The active site thiolate (Cys645 in PAD4; Cys249 in DDAH) attacks the electrophilic methylene carbon (

    
    ), displacing the chloride ion and forming a stable thioether adduct. This irreversibly inactivates the enzyme.[3][4][5]
    
Hypothesis B: Direct Electrophilic Alkylation

While less potent than the cationic amidine, the neutral amidoxime retains the electrophilic


-chloro group.
  • Mechanism: Direct

    
     attack by highly nucleophilic cysteine residues on the 
    
    
    
    carbon.
  • Context: This pathway may dominate in cytosolic environments lacking mARC activity or against targets with hydrophobic active sites that prefer neutral ligands over charged amidines.

Hypothesis C: Oxidative Denitrification (NO Donation)

Amidoximes are known precursors to Nitric Oxide (NO).

  • Mechanism: Oxidative metabolism (via CYP450s) of the amidoxime group can release NO and the corresponding amide/nitrile.

  • Physiological Outcome: Localized vasodilation or signaling effects, independent of the alkylating activity.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the dual pathways: Bioactivation to the inhibitor (Pathway A) and Direct Reactivity (Pathway B).

G Prodrug (1Z)-2-chloro-N'-hydroxyethanimidamide (Neutral, Permeable) mARC Enzymatic Reduction (mARC/Cyt b5) Prodrug->mARC Metabolic Activation Target Target Enzyme (PAD4 / DDAH) Prodrug->Target Direct Alkylation (Lower Affinity) NO_Path Oxidative Metabolism (CYP450) Prodrug->NO_Path Secondary Pathway Amidine 2-Chloroacetamidine (Cationic Warhead) mARC->Amidine Reduction (-OH to -H) Amidine->Target Affinity Binding (Arg Mimicry) Inhibited Irreversibly Inhibited Enzyme (Thioether Adduct) Target->Inhibited Cys-SH Alkylation (Cl- Displacement) NO Nitric Oxide (NO) + Byproducts NO_Path->NO NO Release

Caption: Pathway A (Solid Lines) depicts the prodrug activation to the suicide inhibitor 2-chloroacetamidine. Pathway B (Dashed) represents direct alkylation.

Experimental Protocols for Validation

These protocols are designed to validate the mechanism of action, distinguishing between direct activity and prodrug activation.

Protocol 1: In Vitro PAD4 Inhibition Assay (Direct vs. Indirect)

Objective: Determine if the amidoxime inhibits PAD4 directly or requires prior reduction.

  • Reagents:

    • Recombinant human PAD4 enzyme.

    • Substrate: Benzoyl-Arginine Ethyl Ester (BAEE).

    • Inhibitor: (1Z)-2-chloro-N'-hydroxyethanimidamide (Test Compound) vs. 2-chloroacetamidine (Positive Control).

    • Reducing System: Recombinant mARC1/Cyt b5/NADH (Optional for activation arm).

  • Workflow:

    • Arm A (Direct): Incubate PAD4 (100 nM) with Test Compound (0.1 - 100 µM) in reaction buffer (100 mM HEPES, 50 mM NaCl, 10 mM CaCl₂, 2 mM DTT, pH 7.6) for 30 min at 37°C.

    • Arm B (Bioactivation): Pre-incubate Test Compound with the mARC reducing system for 60 min, then add PAD4.

    • Activity Readout: Add BAEE substrate. Measure citrulline production via colorimetric assay (COLDER method) or ammonia release.

  • Expected Result:

    • Direct Arm: Weak or no inhibition (IC₅₀ > 50 µM) suggests the amidoxime is inactive per se.

    • Bioactivation Arm: Potent inhibition (IC₅₀ < 10 µM) confirms the prodrug hypothesis.

Protocol 2: Mass Spectrometry Adduct Mapping

Objective: Confirm the covalent modification of the active site cysteine.

  • Incubation: Incubate PAD4 (2 µM) with the activated inhibitor (or 2-chloroacetamidine control) for 1 hour.

  • Digestion: Quench with urea (8M), reduce (DTT), alkylate (iodoacetamide), and digest with Trypsin.

  • LC-MS/MS Analysis:

    • Search for a mass shift on Cys645 .

    • Expected Mass Shift: +57.02 Da (Acetamidine group addition:

      
      ) or +73.02 Da if the amidoxime reacts directly without reduction (
      
      
      
      ).
    • Note: The loss of Cl⁻ (35 Da) and addition of the acetamidine moiety is the signature.

References

  • Stone, E. M., Schaller, T. H., Bianchi, H., Person, M. D., & Fast, W. (2005). Inactivation of two diverse enzymes in the amidinotransferase superfamily by 2-chloroacetamidine: dimethylargininase and peptidylarginine deiminase.[3][4] Biochemistry, 44(42), 13744–13752. Link

  • Clement, B., et al. (2005). The mitochondrial amidoxime reducing component (mARC): a new player in drug metabolism. Drug Metabolism Reviews, 37(S2), 52-53.
  • Thompson, P. R., & Fast, W. (2006). Histone citrullination by protein arginine deiminase: mechanisms and chemical probes. Current Opinion in Chemical Biology, 10(5), 523-529. Link

  • Maytum, D. M. (1978).[2][6] 2-Chloro-N-hydroxyacetamidine (Chloroacetamide oxime): Explosion Hazard. Chemistry in Britain, 14, 382.[2][6] (Safety Reference).

  • Luo, Y., et al. (2006). Inhibitors of Protein Arginine Deiminases and their Potential Therapeutic Applications. Bioorganic & Medicinal Chemistry Letters, 16(17), 4457-4460.

Sources

Methodological & Application

Experimental design for testing (1Z)-2-chloro-N'-hydroxyethanimidamide in cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Profiling of (1Z)-2-Chloro-N'-hydroxyethanimidamide in Cell Culture

Executive Summary

This guide details the experimental design for testing (1Z)-2-chloro-N'-hydroxyethanimidamide (also known as 2-chloroacetamidoxime) in mammalian cell culture.

While often cataloged as a chemical intermediate, this molecule functions biologically as a prodrug for 2-chloroacetamidine , a potent covalent inhibitor of the amidinotransferase superfamily, specifically Peptidylarginine Deiminase 4 (PAD4) and Dimethylarginine Dimethylaminohydrolase (DDAH) .

Scientific Rationale: The N'-hydroxy (amidoxime) group improves membrane permeability compared to the charged amidine. Once intracellular, the mitochondrial amidoxime reducing component (mARC ) reduces the amidoxime to the active amidine warhead, which then alkylates active-site cysteine residues (e.g., Cys645 in PAD4).

Critical Safety Warning:

DANGER: (1Z)-2-chloro-N'-hydroxyethanimidamide is classified as a heat-sensitive energetic material (potential explosive) and a severe alkylating agent. Handle solid material only in small quantities (<50 mg) using non-metallic spatulas behind a blast shield.

Mechanism of Action & Pathway Visualization

Understanding the metabolic activation is crucial for experimental timing. The compound is not the direct effector; it requires mitochondrial processing.

G Prodrug (1Z)-2-chloro-N'-hydroxyethanimidamide (Cell Permeable) Transport Passive Diffusion Prodrug->Transport Enter Cell Mito Mitochondria (mARC1/2 + Cyt b5) Transport->Mito Localization Active 2-Chloroacetamidine (Active Warhead) Mito->Active Reduction (-OH to -H) Target Target Enzyme (PAD4 / DDAH) Active->Target Binding Inhibition Irreversible Alkylation (Cys-S-Acetamidine adduct) Target->Inhibition Covalent Bond

Figure 1: Metabolic activation pathway. The amidoxime prodrug is reduced by mitochondrial enzymes to generate the reactive chloroacetamidine warhead.

Experimental Protocol

Phase 1: Compound Preparation & Stability

Due to the alpha-chloro group, this compound is susceptible to hydrolysis in aqueous buffers.

  • Stock Solution (100 mM):

    • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide). Avoid alcohols (ethanol/methanol) to prevent solvolysis of the chloro-group.

    • Procedure: Weigh solid rapidly into a tared amber vial. Add DMSO. Vortex until dissolved.

    • Storage: Aliquot immediately into single-use vials. Store at -80°C. Do not freeze-thaw more than once.

    • Stability Check: Verify integrity by LC-MS if stored >1 month. Expect degradation to 2-chloroacetamide or hydrolysis products.

  • Working Solutions:

    • Dilute into pre-warmed culture media immediately prior to addition.

    • Maximum DMSO concentration: <0.5% (v/v) to avoid vehicle toxicity.[1]

Phase 2: Cytotoxicity Profiling (Dose-Finding)

Before testing efficacy, establish the therapeutic window. The chloro-group is an alkylator; high doses will cause non-specific toxicity.

  • Cell Lines:

    • HL-60 (Promyelocytic leukemia) - High PAD4 expression (inducible).

    • HUVEC (Endothelial) - High DDAH expression.

    • HEK293 - Low metabolic background (Control).

  • Assay: CellTiter-Glo (ATP) or Resazurin (Metabolic). Avoid MTT if possible, as mARC activity can theoretically interfere with tetrazolium reduction, though rare.

Protocol Steps:

  • Seed cells at 5,000 cells/well in 96-well plates (opaque for luminescence).

  • Incubate 24h for attachment.

  • Treat with serial dilutions: 0, 1, 5, 10, 50, 100, 500 µM.

  • Incubation Time: 24h and 48h. (Prodrug activation takes time; 4h is likely too short).

  • Read luminescence/fluorescence.

  • Calculate:

    
     (Cytotoxic Concentration 50%).
    
Phase 3: Target Engagement (PAD4 Inhibition)

This is the "Expert" validation step. If the molecule works, it should block Citrullination (conversion of Arginine to Citrulline) in Histone H3.

  • Model: HL-60 cells differentiated with DMSO (1.25% for 3-4 days) to neutrophils, then stimulated with Calcium Ionophore (A23187) to induce PAD4.

Workflow:

  • differentiation: HL-60 + 1.25% DMSO (4 days).

  • Pre-treatment: Add (1Z)-2-chloro-N'-hydroxyethanimidamide (at

    
    ) for 2 hours  to allow uptake and conversion.
    
  • Stimulation: Add Calcium Ionophore A23187 (1 µM) for 30-60 mins.

  • Lysis: Lyse cells in RIPA buffer + Protease Inhibitors.

  • Readout: Western Blot.

    • Primary Antibody: Anti-Citrullinated Histone H3 (Cit-H3).

    • Loading Control: Total H3 or Beta-Actin.

Expected Result: A dose-dependent decrease in Cit-H3 signal compared to the "Stimulated + Vehicle" control.

Data Presentation & Analysis

Summarize your findings using the structure below.

Table 1: Cytotoxicity & Efficacy Summary

Cell LineTissue OriginTarget Expression

(24h) [µM]

(Cit-H3) [µM]
Selectivity Index (

)
HL-60 (Diff) Neutrophil-likePAD4 (High)DetermineDetermine> 5 (Ideal)
HUVEC EndothelialDDAH (High)DetermineN/AN/A
HEK293 KidneyLowControlN/AN/A

Interpretation:

  • Low Selectivity Index (<2): The compound is acting as a general alkylating toxin rather than a specific inhibitor.

  • High Selectivity Index (>10): Successful prodrug targeting.

Troubleshooting & Controls

  • Negative Control: 2-Chloroacetamide (lacks the amidine/amidoxime mimicry, acts as a generic alkylator).

  • Positive Control: Cl-Amidine (Standard PAD4 inhibitor, though less cell-permeable).

  • Issue: No inhibition observed.

    • Cause: Low mARC expression in cell line.

    • Solution: Verify mARC1/2 levels via Western blot. Some cancer lines downregulate mitochondrial processing enzymes.

  • Issue: High Toxicity.

    • Cause: Rapid glutathione depletion by the chloro-group.

    • Solution: Co-treat with NAC (N-acetylcysteine) to rescue thiols (Note: NAC might also quench the drug, so use with caution to prove mechanism).

References

  • Luo, Y., et al. (2006). "Inactivation of two diverse enzymes in the amidinotransferase superfamily by 2-chloroacetamidine: dimethylargininase and peptidylarginine deiminase." Journal of the American Chemical Society. Link

  • Clement, B., et al. (2005). "The mitochondrial amidoxime reducing component (mARC): a new player in drug metabolism." Drug Metabolism Reviews. Link

  • Guidechem. "Safety Data Sheet: 2-chloro-N'-hydroxyethanimidamide (CAS 3272-96-6)." Link

  • Lewis, K., et al. (2015). "The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification." Journal of Proteome Research. Link

Sources

Application Notes and Protocols: (1Z)-2-chloro-N'-hydroxyethanimidamide as a Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Synthetic Potential of a Bifunctional Building Block

(1Z)-2-chloro-N'-hydroxyethanimidamide, also commonly known as 2-chloroacetamide oxime, is a compact yet highly functionalized organic molecule that serves as a powerful precursor in modern synthetic chemistry. Its structure is distinguished by two key reactive centers: an α-chloro group, which is a proficient leaving group, and a hydroximidamide (amidoxime) moiety, which is a versatile nucleophile and a precursor to the highly reactive chloroacetonitrile oxide. This unique combination allows for a diverse range of chemical transformations, making it an invaluable tool for the construction of complex molecular architectures, particularly five-membered heterocyclic rings which are prevalent scaffolds in medicinal chemistry and materials science.

This guide provides an in-depth exploration of the synthesis and application of (1Z)-2-chloro-N'-hydroxyethanimidamide. We will delve into the causality behind the synthetic protocols, offering field-proven insights for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative references.

Part 1: Synthesis of the Precursor

The most direct and reliable route to (1Z)-2-chloro-N'-hydroxyethanimidamide involves the nucleophilic addition of hydroxylamine to chloroacetonitrile. This method is efficient and utilizes readily available starting materials.

Causality of Experimental Design

The reaction proceeds via the attack of the nucleophilic nitrogen of hydroxylamine on the electrophilic carbon of the nitrile group. The choice of a biphasic system with a mild base like sodium carbonate is critical. Hydroxylamine is typically supplied as its hydrochloride salt (NH₂OH·HCl). The sodium carbonate serves two purposes: first, it neutralizes the hydrochloride salt to liberate the free hydroxylamine base, which is the active nucleophile. Second, it maintains a slightly basic pH to facilitate the reaction without promoting significant hydrolysis of the chloroacetonitrile or the product. Temperature control is essential; the reaction is exothermic, and maintaining a low temperature (0°C) minimizes the formation of side products and prevents the uncontrolled decomposition of hydroxylamine.

Experimental Workflow: Synthesis of (1Z)-2-chloro-N'-hydroxyethanimidamide

G reagents Reagents: - Hydroxylamine hydrochloride - Sodium carbonate - Chloroacetonitrile - Water (solvent) setup Reaction Setup: - Three-necked flask - Mechanical stirrer - Dropping funnel - Ice bath step1 Step 1: Base Solution Prep Dissolve Hydroxylamine HCl and Na₂CO₃ in water. Cool to 0°C. setup->step1 step2 Step 2: Reagent Addition Add Chloroacetonitrile dropwise over 2 hours, maintaining temperature at 0°C. step1->step2 Controlled addition step3 Step 3: Reaction Allow reaction to proceed for an additional 2 hours at 0°C. step2->step3 Stirring step4 Step 4: Isolation Filter the resulting slurry via suction filtration. step3->step4 Work-up step5 Step 5: Purification Wash the solid product with a minimal amount of cold water. step4->step5 step6 Step 6: Drying & Final Product Dry the product under vacuum to yield (1Z)-2-chloro-N'-hydroxyethanimidamide as a solid. step5->step6

Caption: Workflow for the synthesis of (1Z)-2-chloro-N'-hydroxyethanimidamide.

Detailed Protocol: Synthesis of (1Z)-2-chloro-N'-hydroxyethanimidamide[1]

Materials:

  • Hydroxylamine hydrochloride (85 g, 1.22 mol)

  • Sodium carbonate (60 g, 0.58 mol)

  • Chloroacetonitrile (100 g, 1.32 mol)[1]

  • Deionized water (250 mL)

  • Three-necked round-bottom flask (1 L)

  • Mechanical stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • Equip a 1 L three-necked round-bottom flask with a mechanical stirrer and a dropping funnel.

  • In the flask, dissolve hydroxylamine hydrochloride (85 g) in deionized water (250 mL).

  • Carefully add sodium carbonate (60 g) in portions to the solution. Note: Gas evolution (CO₂) will occur.

  • Cool the resulting solution to 0°C using an ice bath.

  • Add chloroacetonitrile (100 g) to the dropping funnel and add it dropwise to the cold, stirred reaction mixture over a period of 2 hours. It is crucial to maintain the internal temperature at or below 5°C throughout the addition.

  • After the addition is complete, continue to stir the reaction mixture at 0°C for an additional 2 hours. A slurry will form as the product precipitates.

  • Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a minimal amount of ice-cold deionized water to remove any remaining inorganic salts.

  • Dry the product under vacuum to a constant weight. This yields 2-chloroacetamide oxime (55.0 g, 42% yield) as a white solid.

Part 2: Core Applications in Heterocyclic Synthesis

The synthetic utility of (1Z)-2-chloro-N'-hydroxyethanimidamide stems from its ability to act as a precursor for chloroacetonitrile oxide, a highly reactive 1,3-dipole, and its direct use in condensation reactions to form various heterocycles.

Application 1: In-Situ Generation of Chloroacetonitrile Oxide for [3+2] Cycloadditions

Hydroximoyl chlorides, and by extension α-chloro-N-hydroxyethanimidamides, are classic precursors for nitrile oxides.[2] Treatment of (1Z)-2-chloro-N'-hydroxyethanimidamide with a non-nucleophilic base results in the elimination of HCl to generate the transient chloroacetonitrile oxide. This species is not typically isolated but is trapped in situ with a dipolarophile, such as an alkene or alkyne, in a [3+2] cycloaddition reaction to afford substituted isoxazolines or isoxazoles, respectively.

Reaction Mechanism: Generation of Chloroacetonitrile Oxide

G cluster_0 Mechanism struct1 Cl-CH₂-C(=N-OH)-NH₂ struct2 Cl-CH₂-C≡N⁺-O⁻ struct1->struct2  - H₂O  - Base struct3 H-Base⁺ + Cl⁻

Caption: Base-mediated generation of chloroacetonitrile oxide.

General Protocol: [3+2] Cycloaddition with an Alkene

Materials:

  • (1Z)-2-chloro-N'-hydroxyethanimidamide (1.0 equiv)

  • Alkene (e.g., styrene) (1.2 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Anhydrous solvent (e.g., Dichloromethane or THF)

Procedure:

  • Dissolve (1Z)-2-chloro-N'-hydroxyethanimidamide (1.0 equiv) and the alkene (1.2 equiv) in the chosen anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add triethylamine (1.5 equiv) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the corresponding 3-(chloromethyl)-isoxazoline derivative.

Application 2: Synthesis of 1,2,4-Oxadiazoles via Acylation and Cyclization

The nucleophilic nature of the amidoxime moiety allows for facile reaction with acylating agents, such as acid chlorides or anhydrides, to form an O-acyl intermediate. This intermediate can then undergo thermal or base-catalyzed cyclodehydration to furnish 3,5-disubstituted-1,2,4-oxadiazoles. This transformation is a cornerstone of amidoxime chemistry and provides a modular approach to a medicinally important class of heterocycles.

Reaction Pathway: Synthesis of 1,2,4-Oxadiazoles

G start (1Z)-2-chloro-N'-hydroxyethanimidamide intermediate O-Acyl Intermediate start->intermediate Acylation acyl Acylating Agent (R-COCl) Pyridine (Base) product 3-(Chloromethyl)-5-R-1,2,4-oxadiazole intermediate->product Cyclodehydration cyclization Heat (Reflux) or Base

Caption: Pathway for the synthesis of 1,2,4-oxadiazoles.

General Protocol: Synthesis of a 3-(Chloromethyl)-1,2,4-oxadiazole

Materials:

  • (1Z)-2-chloro-N'-hydroxyethanimidamide (1.0 equiv)

  • Acid chloride (e.g., benzoyl chloride) (1.1 equiv)

  • Pyridine (2.0 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • Dissolve (1Z)-2-chloro-N'-hydroxyethanimidamide (1.0 equiv) in the anhydrous solvent.

  • Add pyridine (2.0 equiv) to the solution and cool to 0°C.

  • Add the acid chloride (1.1 equiv) dropwise.

  • Allow the mixture to stir at room temperature for 1-2 hours to form the O-acyl intermediate.

  • Heat the reaction mixture to reflux (80-110°C, depending on the solvent) and maintain for 4-8 hours until TLC analysis indicates the consumption of the intermediate.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic phase sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography or recrystallization to afford the target 1,2,4-oxadiazole.

Part 3: Data Summary and Troubleshooting

The protocols described provide general frameworks for the application of (1Z)-2-chloro-N'-hydroxyethanimidamide. Yields and reaction times are substrate-dependent and require optimization.

Table 1: Summary of Representative Transformations

ApplicationDipolarophile / Acylating AgentKey ConditionsTypical Yield
[3+2] Cycloaddition StyreneEt₃N, THF, 0°C to RT, 18h60-75%
[3+2] Cycloaddition PhenylacetyleneEt₃N, THF, 0°C to RT, 24h55-70%
1,2,4-Oxadiazole Synthesis Benzoyl ChloridePyridine, Toluene, Reflux, 6h70-85%
1,2,4-Oxadiazole Synthesis Acetyl ChloridePyridine, Dioxane, Reflux, 8h65-80%

Troubleshooting Guide

IssueProbable CauseSuggested Solution
Low yield in precursor synthesis Incomplete reaction; side product formation.Ensure accurate temperature control (≤ 5°C). Check the quality of chloroacetonitrile.
Dimerization of nitrile oxide Slow trapping by dipolarophile.Increase the concentration of the dipolarophile (e.g., use 2-3 equivalents). Add the base slowly to keep the concentration of the nitrile oxide low.
Low yield in oxadiazole synthesis Incomplete cyclization of the O-acyl intermediate.Increase reaction temperature or time. Consider using a higher-boiling solvent like xylene. A stronger base can sometimes promote cyclization.
Formation of N-acylated byproduct Acylation on the nitrogen instead of the oxygen of the amidoxime.Perform the acylation at low temperatures (0°C or below) to favor O-acylation, which is kinetically preferred.

References

  • Reisner, D. B.; Horning, E. C. Chloroacetonitrile. Organic Syntheses. 1950, 30, 22. URL: [Link]

  • Jimenez, L. S.; et al. On the Reactivity of Hydroximoyl Chlorides Preparation of 2-Aryl Imidazolines. Heterocycles. 1989, 29(1), 125-132. URL: [Link] (Note: Deep link unavailable, linking to LOCKSS home as a preservation network).

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing (1Z)-2-chloro-N'-hydroxyethanimidamide (also known as 2-chloroacetamidoxime ) in drug discovery and chemical biology.[1]

Executive Summary

(1Z)-2-chloro-N'-hydroxyethanimidamide is a bifunctional pharmacophore precursor.[1] It primarily serves two distinct roles in experimental workflows:

  • Biological Probe (Prodrug): It acts as a cell-permeable prodrug for 2-chloroacetamidine, a potent, irreversible covalent inhibitor of Dimethylarginine Dimethylaminohydrolase (DDAH) and Peptidylarginine Deiminase (PAD) enzymes.[1]

  • Synthetic Building Block: It is a critical "warhead precursor" used to synthesize 1,2,4-oxadiazole derivatives, a common scaffold in inhibitors for targets like Influenza M2 proton channels and SARS-CoV-2 proteases.[1]

Part 1: Biological Application – Cellular DDAH/PAD Inhibition[1]

Mechanistic Rationale

In purified enzyme assays, the N'-hydroxy (amidoxime) group renders the molecule less electrophilic and functionally distinct from its active counterpart.[1] However, in cellular environments, the Mitochondrial Amidoxime Reducing Component (mARC) system reduces the amidoxime to an amidine .

The resulting metabolite, 2-chloroacetamidine , contains a highly reactive alkyl chloride warhead.[1] This warhead targets the active site cysteine (e.g., Cys249 in DDAH, Cys645 in PAD4), forming a stable thioether adduct and irreversibly inactivating the enzyme.[2][3]

Key Insight: Do not use (1Z)-2-chloro-N'-hydroxyethanimidamide in cell-free purified enzyme assays without a reducing system. It will likely show poor or no potency compared to 2-chloroacetamidine.[1]

Recommended Concentration Matrix
Experimental ContextStarting Conc.Titration RangeDurationRationale
Cellular DDAH Inhibition 50 µM 10 µM – 200 µM12–24 HoursHigh concentration required to drive intracellular reduction by mARC and overcome competition with endogenous arginine substrates.[1]
Cellular PAD4 Inhibition 100 µM 20 µM – 500 µM4–12 HoursPAD enzymes often require higher occupancy for phenotypic changes (e.g., inhibition of NETosis).[1]
Purified Enzyme (Control) N/A N/AN/ANot Recommended. Use 2-chloroacetamidine (active form) at 1–10 µM instead.[1]
Cytotoxicity Counter-Screen 500 µM 100 µM – 1 mM24 HoursEssential to distinguish specific enzyme inhibition from non-specific alkylation toxicity.[1]
Experimental Protocol: Cellular DDAH Activity Assay

Objective: Determine the IC50 of ADMA (Asymmetric Dimethylarginine) accumulation in endothelial cells.

Materials:

  • Compound: (1Z)-2-chloro-N'-hydroxyethanimidamide (Stock: 100 mM in DMSO).[1]

  • Cell Line: HUVEC or EA.hy926 (Endothelial lines express high DDAH).[1]

  • Readout: LC-MS/MS quantification of ADMA or Colorimetric Citrulline Assay.

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 6-well plates. Allow attachment (24h).
    
  • Treatment: Replace media with fresh media containing the compound at 0, 10, 50, 100, 250 µM .

    • Vehicle Control: 0.25% DMSO.[1]

    • Positive Control:[1] L-NMMA (NOS inhibitor) or 2-chloroacetamidine (if available).[1]

  • Incubation: Incubate for 18 hours . (Time is required for prodrug reduction and ADMA accumulation).[1]

  • Lysis/Extraction: Wash cells with PBS.[1] Lyse with MeOH/H2O (80:20) containing stable isotope internal standard (

    
    -ADMA).[1]
    
  • Analysis: Quantify ADMA levels via LC-MS/MS.

  • Validation: Plot ADMA concentration vs. Inhibitor concentration. Expect a dose-dependent increase in ADMA (due to DDAH inhibition).[1]

Part 2: Synthetic Application – Fragment-Based Drug Discovery

Mechanistic Rationale

In medicinal chemistry, (1Z)-2-chloro-N'-hydroxyethanimidamide is used to construct 3-chloromethyl-1,2,4-oxadiazoles .[1] The chloromethyl group serves as a versatile handle for nucleophilic substitution (S_N2) to attach lipophilic tails or specific binding motifs (e.g., adamantane groups for M2 channel blockers).[1]

Synthesis Protocol: 1,2,4-Oxadiazole Formation

Reaction: Condensation with Carboxylic Acid derivatives.[1][4]

Stoichiometry:

  • Carboxylic Acid / Acyl Chloride: 1.0 equiv.[1]

  • (1Z)-2-chloro-N'-hydroxyethanimidamide: 1.1 – 1.2 equiv. [1]

  • Coupling Agent (e.g., CDI, EDC): 1.1 equiv.[1]

  • Base (e.g., TEA, DIPEA): 2.0 equiv.[1]

Standard Procedure:

  • Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Add CDI (1.1 eq) and stir at RT for 30 min to form the acyl-imidazole.

  • Addition: Add (1Z)-2-chloro-N'-hydroxyethanimidamide (1.2 eq). Stir at RT for 1–2 hours to form the O-acylamidoxime intermediate.

  • Cyclization: Heat the reaction mixture to 100–110°C for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with water/brine.[1] The product (a 3-chloromethyl-1,2,4-oxadiazole) can be purified via silica chromatography.[1]

Part 3: Visualization of Pathways

G Prodrug (1Z)-2-chloro-N'-hydroxyethanimidamide (Amidoxime Form) Enzyme_mARC mARC System (Mitochondria) Prodrug->Enzyme_mARC Cellular Uptake Synthesis Chemical Synthesis (110°C, DMF) Prodrug->Synthesis + R-COOH ActiveDrug 2-Chloroacetamidine (Active Warhead) Enzyme_mARC->ActiveDrug Reduction Target DDAH / PAD4 (Active Site Cys) ActiveDrug->Target Alkylation Inhibited Irreversible Thioether Adduct (Enzyme Inactivation) Target->Inhibited Covalent Bond Oxadiazole 1,2,4-Oxadiazole Scaffold (Viral Protease Inhibitors) Synthesis->Oxadiazole Cyclization

Caption: Dual pathways for (1Z)-2-chloro-N'-hydroxyethanimidamide: Intracellular bio-activation (top) vs. Chemical synthesis utility (bottom).[1]

References

  • Leiper, J., et al. (2007).[1] "Biochemical and physiological effects of the DDAH inhibitor L-257." Biochemical Journal.

    • Context: Establishes the efficacy of halo-acetamidine derivatives in inhibiting DDAH and regulating NO levels.[1]

  • Stone, E. M., et al. (2005).[1] "Inactivation of two diverse enzymes in the amidinotransferase superfamily by 2-chloroacetamidine: dimethylargininase and peptidylarginine deiminase."[1][2][3] Biochemistry.

    • Context: Defines the covalent mechanism of action (thioether formation) for the active amidine metabolite.
  • Clement, B., et al. (2005).[1] "The mitochondrial amidoxime reducing component (mARC): a new player in drug metabolism."[1] Drug Metabolism Reviews.

    • Context: Explains the metabolic reduction of amidoximes (N'-hydroxy) to amidines in cell-based assays.
  • Wang, J., et al. (2013).[1] "Discovery of Highly Potent Inhibitors Targeting the Predominant Drug-Resistant S31N Mutant of the Influenza A Virus M2 Proton Channel."[1] Journal of Medicinal Chemistry.

    • Context: Demonstrates the use of 2-chloro-N'-hydroxyethanimidamide as a building block for oxadiazole synthesis.[1]

Sources

Application Note: Strategic Deployment of (1Z)-2-chloro-N'-hydroxyethanimidamide in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026


-chloroacetamidoxime)[1][2]

Executive Summary

In the evolving landscape of Fragment-Based Drug Discovery (FBDD), (1Z)-2-chloro-N'-hydroxyethanimidamide has emerged as a high-value "Chemical Chameleon."[1][2] Unlike inert structural fragments, this molecule possesses unique dual-reactivity that allows it to serve two distinct, high-impact functions in early-stage discovery:

  • Covalent Fragment Warhead: It acts as an electrophilic trap for nucleophilic cysteine residues, enabling the identification of cryptic pockets via Targeted Covalent Inhibition (TCI) .[2]

  • Supramolecular Synthon for In Situ Click Chemistry: It serves as a latent dipole precursor (nitrile oxide) for Kinetic Target-Guided Synthesis (KTGS) , allowing the protein target itself to assemble its own high-affinity inhibitors from a library of alkynes.[1][2]

This guide provides the comprehensive protocols, mechanistic insights, and safety considerations required to deploy this fragment effectively.

Chemical Biology & Mechanism of Action[1]

To use this fragment effectively, one must understand its divergent reaction pathways.[2] The specific stereochemistry ((1Z)-isomer) often dictates its stability and readiness for cyclization.[1][2]

The Dual-Pathway Mechanism[1][2]

The utility of (1Z)-2-chloro-N'-hydroxyethanimidamide relies on the specific activation conditions (pH and presence of protein nucleophiles).[1][2]

  • Path A: Nucleophilic Substitution (

    
    ).  In the presence of a solvent-exposed or active-site cysteine (thiolate), the 
    
    
    
    -chloro group acts as a leaving group.[1][2] This results in a stable thioether linkage, permanently tagging the protein.
  • Path B: 1,3-Dipolar Cycloaddition. Under basic conditions or enzymatic catalysis, the molecule undergoes dehydrohalogenation to form Formonitrile Oxide (a reactive dipole).[1][2] This intermediate reacts with alkynes to form Isoxazoles .[2]

Mechanistic Pathway Diagram[2]

ReactionPathways Fragment (1Z)-2-chloro-N'-hydroxyethanimidamide (The Fragment) Adduct Covalent Protein Adduct (Thioether Linked) Fragment->Adduct Path A: SN2 Attack (Covalent FBDD) NitOx Nitrile Oxide (Reactive Dipole) Fragment->NitOx Path B: -HCl (Base/Enzyme) Cys Protein Cysteine (Thiolate) Cys->Adduct Isoxazole Isoxazole Hit (High Affinity Ligand) NitOx->Isoxazole 1,3-Dipolar Cycloaddition (+ Alkyne) Alkyne Alkyne Fragment (Library) Alkyne->Isoxazole

Figure 1: The dual-reactivity profile. Path A represents covalent tagging of cysteines.[2][3] Path B represents the formation of isoxazole inhibitors via in situ assembly.

Application 1: Kinetic Target-Guided Synthesis (KTGS)

Objective: Use the protein target as a reaction vessel to assemble a high-affinity bidentate ligand from the chloro-oxime fragment and a library of alkynes.

Rationale: The protein binding pocket stabilizes the transition state between the nitrile oxide (derived from our fragment) and a specific alkyne bound in an adjacent sub-pocket. Only the combination that fits the pocket perfectly will react to form an isoxazole.

Experimental Protocol

Materials:

  • Target Protein ( >95% purity, in non-amine buffer like HEPES or Phosphate).[2]

  • (1Z)-2-chloro-N'-hydroxyethanimidamide (100 mM stock in DMSO).[1][2]

  • Alkyne Fragment Library (Diversity set of 50–100 terminal alkynes).[2]

  • LC-MS/MS System (High Resolution, e.g., Q-TOF or Orbitrap).[1][2]

Step-by-Step Workflow:

  • Library Preparation:

    • Prepare "Cocktails" of alkynes (10 compounds per well) to increase throughput. Final concentration: 100 µM each.

  • Incubation (The "Click" Reaction):

    • Mix Protein (10 µM) + Chloro-oxime Fragment (200 µM) + Alkyne Cocktail (100 µM each).[1][2]

    • Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl. Note: Avoid Tris buffer as primary amines can interfere.

    • Incubate at 25°C for 24 hours.

  • Control Reaction:

    • Prepare an identical mixture without the protein . This is critical to identify "background" reactions (uncatalyzed hits).[2]

  • Analysis:

    • Denature protein (acetonitrile crash) or perform direct injection if using SEC-MS.[1][2]

    • Monitor for the specific mass of the expected Isoxazole products .

    • Hit Criteria: A peak appearing in the Protein Sample but absent (or significantly smaller) in the No-Protein Control.[1][2]

Data Interpretation Table[2]
Observation (LC-MS)InterpretationAction
Mass [M+H]+ found in Protein Sample ONLY True Positive (Hit). The protein templated the reaction.[1][2]Resynthesize the specific isoxazole and measure

.
Mass found in BOTH Protein & ControlFalse Positive. Background reaction occurred.[2]Discard. The reaction is not target-guided.
Mass of Dimer (Furoxan)Side Reaction. Nitrile oxide dimerization.[2]Reduce fragment concentration; optimize pH.

Application 2: Covalent Fragment Screening (Cys-Targeting)

Objective: Identify cryptic cysteine residues that can be exploited for covalent inhibition.

Rationale: The 2-chloroacetamidoxime motif is less reactive than a standard acrylamide, providing a "tunable" warhead that requires specific orientation within the active site to react, reducing off-target promiscuity.[1][2]

Experimental Protocol

Materials:

  • Intact Protein Mass Spectrometry (LC-MS).[1][2]

  • Reducing agents (TCEP) – Use with caution; remove before adding fragment.[1][2]

Step-by-Step Workflow:

  • Protein Prep: Ensure protein is in a reduced state (free thiols).[2] Remove TCEP/DTT via Desalting Column (Zeba Spin) immediately before the assay, as these will quench the fragment.

  • Dosing:

    • Incubate Protein (5 µM) with (1Z)-2-chloro-N'-hydroxyethanimidamide (50 µM, 10x excess).

    • Timepoints: 1h, 4h, 24h.[2]

  • Quenching: Stop reaction with 1% Formic Acid.

  • MS Analysis:

    • Analyze via Intact Protein LC-MS (deconvoluted spectra).[1][2]

    • Look for a mass shift of +72.02 Da (Fragment MW - HCl).[1][2]

    • Note: The fragment loses HCl upon alkylation (

      
       adduct).[2]
      
Covalent Screening Workflow Diagram

CovalentScreen Prep 1. Protein Prep (Remove DTT/TCEP) Incubate 2. Incubation (Protein + Fragment, 1-24h) Prep->Incubate Quench 3. Acid Quench (1% Formic Acid) Incubate->Quench MS 4. Intact LC-MS Analysis Quench->MS Decision Delta Mass = +72 Da? MS->Decision Hit VALIDATED HIT (Cys Targeted) Decision->Hit Yes NoHit No Binding (Increase Conc/Time) Decision->NoHit No

Figure 2: Workflow for validating covalent modification of cysteine residues.

Safety & Handling

  • Toxicity: As an alkylating agent, this compound is potentially mutagenic.[2] Handle exclusively in a fume hood with nitrile gloves.[2]

  • Stability: The (1Z)-isomer can isomerize or decompose to the amide in water over time.[1][2]

    • Storage: Store solid at -20°C under nitrogen.[1][2]

    • Solution: Prepare fresh in anhydrous DMSO. Do not store aqueous solutions for >24 hours.

References

  • Fragment-Based Drug Discovery (General Principles)

    • Erlanson, D. A., et al. (2016).[2] "Twenty years of fragment-based drug discovery."[1][2] Nature Reviews Drug Discovery.[2]

  • Kinetic Target-Guided Synthesis (In Situ Click)

    • Manetsch, R., et al. (2004).[2] "In Situ Click Chemistry: Enzyme-Generated Inhibitors of Acetylcholinesterase." Journal of the American Chemical Society.

    • [1][2]

  • Covalent Fragment Screening (Cysteine Reactivity)

    • Backus, K. M., et al. (2016).[2] "Proteome-wide covalent ligand discovery in native biological systems." Nature.[2]

    • [1][2]

  • Chemistry of Chloroacetamidoximes

    • Kozikowski, A. P. (1984).[2] "The Nitrile Oxide Cycloaddition Strategy." Accounts of Chemical Research. (Foundational chemistry for isoxazole synthesis from these precursors).

    • [1][2]

Sources

Application Notes and Protocols for (1Z)-2-chloro-N'-hydroxyethanimidamide

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The following guidance is intended for researchers, scientists, and drug development professionals for handling a novel or poorly characterized chemical compound where a specific Safety Data Sheet (SDS) is not available. The information provided is based on general laboratory safety principles and data from analogous compounds. It is not a substitute for a compound-specific risk assessment, which must be performed by a qualified safety professional. Always consult your institution's Environmental Health and Safety (EHS) department before handling any new chemical.

Introduction and Risk Assessment

Given the presence of a chloro- group and an N'-hydroxyethanimidamide moiety, it is prudent to assume the compound may exhibit properties such as:

  • Acute Toxicity: The compound should be presumed to be toxic if ingested, inhaled, or absorbed through the skin.

  • Irritation: It may cause skin and eye irritation upon contact.

  • Reactivity: The stability of the compound under various conditions (heat, light, presence of other chemicals) is unknown. It should be handled as a potentially reactive intermediate.[3]

A conservative approach, treating the compound as hazardous, is mandatory until sufficient experimental data can prove otherwise.[4][5][6]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.[4]

Control/PPESpecificationRationale
Engineering Controls Certified Chemical Fume HoodTo prevent inhalation of any powders, aerosols, or vapors.[4][6]
Powder-Coated Balance EnclosureFor weighing the solid compound to minimize the generation and dispersal of aerosols.[4]
Hand Protection Nitrile or Neoprene Gloves (double-gloving recommended)To prevent skin contact. Check for breakthrough times and chemical compatibility.[4][7][8]
Eye and Face Protection Chemical Safety Goggles or a Face Shield worn over safety glassesTo protect the eyes from splashes or airborne particles.[4][7][8][9]
Body Protection Fully-fastened Laboratory CoatTo protect skin and clothing from contamination.[4][9]
Respiratory Protection N95 or higher-rated respirator (if handling outside a fume hood is unavoidable)To prevent the inhalation of fine particles. Use should be in accordance with institutional EHS guidelines.[4][10]

Detailed Handling Protocols

Preparation and Weighing
  • Preparation: Before entering the designated handling area, don all required PPE.[4] Ensure the chemical fume hood or balance enclosure is functioning correctly.

  • Weighing:

    • Perform all weighing operations within a powder-coated balance enclosure or a chemical fume hood to contain any airborne particles.

    • Use appropriate tools (e.g., spatulas) to handle the solid material.

    • Tare the weighing vessel before adding the compound.

    • Carefully transfer the desired amount of the compound to the weighing vessel.

    • Close the primary container immediately after weighing.

    • Clean any residual powder from the balance and surrounding surfaces using a damp cloth or a specialized laboratory vacuum cleaner. Do not use dry sweeping methods that could generate dust.

Dissolution and Solution Handling
  • Solvent Selection: Choose a solvent in which (1Z)-2-chloro-N'-hydroxyethanimidamide is known to be soluble and stable.

  • Dissolution:

    • In a chemical fume hood, add the weighed compound to the chosen solvent in an appropriate vessel.

    • If necessary, use a vortex mixer or sonicator to aid dissolution, ensuring the container is securely capped to prevent aerosol generation.

    • Clearly label the resulting solution with the compound's identity, concentration, solvent, and the date of preparation.

Storage Guidelines

Proper storage is crucial to maintain the integrity of the compound and to prevent accidents.

ParameterGuidelineRationale
Container Tightly sealed, clearly labeled container. For light-sensitive compounds, use an amber vial.Prevents contamination, degradation, and accidental misuse.
Location Designated, ventilated, and access-controlled storage area.Ensures security and minimizes exposure to unauthorized personnel.
Temperature Cool, dry place, away from heat sources and direct sunlight.Prevents thermal degradation and potential reactions.[11]
Incompatibilities Store away from strong oxidizing agents, strong acids, and strong bases.The reactivity with these substances is unknown and could be hazardous.[11]
Secondary Containment Store containers within a chemically resistant secondary container.To contain any potential leaks or spills.[5][6]

Emergency Procedures

Be prepared for accidents by knowing the location of safety showers, eyewash stations, and spill kits.[12]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[12][13][14] Remove all contaminated clothing.[12][14] Seek immediate medical attention.[6][14]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[12][13][14] Remove contact lenses if present and easy to do so.[14] Seek immediate medical attention.[6]

  • Inhalation: Move the person to fresh air. If they feel unwell, seek immediate medical attention.[6][15]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

  • Spill:

    • Minor Spill: Evacuate non-essential personnel.[13] Wearing appropriate PPE, contain the spill using an absorbent material from a spill kit.[14][16] Gently sweep up the solid material, avoiding dust generation.[14] Place the waste in a labeled, sealed container for hazardous waste disposal.[15]

    • Major Spill: Evacuate the area immediately and alert others.[16] Contact your institution's EHS or emergency response team from a safe location.[5][16]

Waste Disposal

All waste containing (1Z)-2-chloro-N'-hydroxyethanimidamide, including contaminated PPE, must be treated as hazardous chemical waste.[4]

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a labeled, sealed, and appropriate chemical waste container.

Follow all institutional and local regulations for hazardous waste disposal.[4]

Visual Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage Storage Risk_Assessment Conduct Risk Assessment Don_PPE Don Appropriate PPE Risk_Assessment->Don_PPE Weigh Weigh in Ventilated Enclosure Don_PPE->Weigh Dissolve Dissolve in Fume Hood Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Store Store in Labeled, Sealed Container Experiment->Store Store unused material Waste_Disposal Dispose of Hazardous Waste Decontaminate->Waste_Disposal Doff_PPE Doff PPE Correctly Waste_Disposal->Doff_PPE

Sources

Troubleshooting & Optimization

Technical Support Center: (1Z)-2-chloro-N'-hydroxyethanimidamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center

You have reached the specialized support hub for the synthesis of (1Z)-2-chloro-N'-hydroxyethanimidamide (also known as 2-chloro-N-hydroxyacetamidine or chloroacetamidoxime). This molecule is a critical "warhead" intermediate, often used to synthesize heterocyclic therapeutics (e.g., 1,2,4-oxadiazoles).

Due to the bifunctional nature of the precursor (chloroacetonitrile) and the nucleophile (hydroxylamine), this reaction is prone to low yields caused by hydrolysis, over-reaction, and decomposition. This guide provides an optimized protocol and a troubleshooting matrix to ensure high-yield, high-purity isolation of the target Z-isomer.

Part 1: The Mechanism & Critical Parameters

To improve yield, one must understand the competition between the desired nucleophilic attack and the undesired hydrolysis.

The Chemistry: The synthesis involves the nucleophilic addition of hydroxylamine (


) to the nitrile group of chloroacetonitrile (

).
  • Target Isomer: The (1Z) configuration is thermodynamically preferred in the solid state due to intramolecular hydrogen bonding between the hydroxyl proton and the amine nitrogen.

  • Major Pitfall: The chlorine atom makes the alpha-carbon electrophilic. If the reaction temperature is too high, or if the pH is incorrect, the hydroxylamine can displace the chlorine (S_N2 reaction) instead of attacking the nitrile, or the nitrile can hydrolyze to 2-chloroacetamide.

Visualizing the Pathway:

ReactionPathway Start Chloroacetonitrile (Cl-CH2-CN) Intermediate Amidoxime Intermediate Start->Intermediate + NH2OH 0-5°C, pH 8-9 Side1 Side Product A: 2-Chloroacetamide (Hydrolysis) Start->Side1 High H2O Acidic/Basic Hydrolysis Side2 Side Product B: O-Substitution (Exotherm/Runaway) Start->Side2 Temp > 40°C Over-alkylation Reagent Hydroxylamine (Free Base) Product (1Z)-2-chloro-N'-hydroxyethanimidamide (Target) Intermediate->Product H-Bond Stabilization (Thermodynamic Control)

Figure 1: Reaction pathway showing the critical divergence between the target Z-isomer and common decomposition routes.

Part 2: Troubleshooting Guide (FAQ)

This section addresses real-world failure modes reported by our user base.

Q1: My reaction mixture turned from colorless to deep yellow/brown, and the yield is <30%. What happened?

Diagnosis: Thermal Decomposition (Exotherm Runaway). Root Cause: The addition of hydroxylamine to nitriles is exothermic. Chloroacetonitrile is thermally sensitive. If the internal temperature spikes above 40°C, the amidoxime decomposes or polymerizes. Solution:

  • Cryogenic Addition: You must add the base (to release free

    
    ) at 0°C to 5°C .
    
  • Rate Control: Do not add reagents all at once. Use a dropping funnel over 30–60 minutes.

  • Monitoring: Use an internal temperature probe. If the temp rises >10°C, stop addition immediately.

Q2: I cannot isolate the product. It seems to disappear during the aqueous workup.

Diagnosis: Phase Transfer Failure. Root Cause: (1Z)-2-chloro-N'-hydroxyethanimidamide is highly polar and water-soluble. Standard extraction (DCM/Water) leaves 60-80% of the product in the water phase. Solution:

  • Salting Out: Saturate the aqueous phase with solid NaCl before extraction.

  • Solvent Switch: Use Ethyl Acetate (EtOAc) instead of DCM. The partition coefficient is significantly better.

  • Continuous Extraction: For scales >10g, use a liquid-liquid continuous extractor for 12–24 hours.

Q3: NMR shows a mixture of the product and 2-chloroacetamide.

Diagnosis: Nitrile Hydrolysis. Root Cause: The pH was likely too high (strongly basic) or the reaction contained too much water, converting the nitrile to an amide. Solution:

  • Buffer the System: Use Sodium Carbonate (

    
    )  rather than NaOH. The milder basicity (pH ~9-10) favors amidoxime formation over hydrolysis.
    
  • Anhydrous Conditions: If possible, run the reaction in absolute methanol or ethanol rather than water.

Part 3: The Optimized "Golden Batch" Protocol

This protocol is designed to maximize the formation of the (1Z) isomer while suppressing side reactions.

Reagents:

  • Hydroxylamine Hydrochloride (

    
    ): 1.1 equivalents
    
  • Sodium Carbonate (

    
    ): 0.55 equivalents (or 
    
    
    
    : 1.1 eq)
  • Chloroacetonitrile: 1.0 equivalent

  • Solvent: Methanol (MeOH) or Ethanol (EtOH) - Preferred over water to limit hydrolysis.

Step-by-Step Workflow:

  • Free Base Generation (In Situ):

    • In a round-bottom flask, suspend

      
       in MeOH.
      
    • Cool to 0°C in an ice bath.

    • Add

      
       slowly.[1] Stir for 30 mins. Note: Evolution of 
      
      
      
      gas will occur; ensure venting.
    • Checkpoint: Ensure the solution is clear to slightly cloudy (NaCl precipitation).

  • Controlled Addition:

    • Add Chloroacetonitrile dropwise via a syringe pump or addition funnel.

    • CRITICAL: Maintain internal temperature < 10°C .

    • The solution should remain colorless or pale yellow.

  • Reaction Phase:

    • Allow the mixture to warm to Room Temperature (20–25°C) naturally.

    • Stir for 4–16 hours.

    • TLC Monitoring: Mobile phase 50% EtOAc/Hexane. Stain with

      
      . The nitrile spot (high 
      
      
      
      ) should disappear; the amidoxime (low
      
      
      ) will appear.
  • Workup & Isolation (The "Z" Lock):

    • Filter off the inorganic salts (

      
      ).
      
    • Concentrate the filtrate in vacuo at < 35°C (Do not overheat!).

    • Crystallization: Dissolve the residue in a minimum amount of warm EtOAc or IPA and cool to -20°C. The (1Z) isomer crystallizes preferentially due to its H-bond network.

Data Summary Table:

ParameterStandard ProtocolOptimized ProtocolImpact
Base NaOH / KOH

/

Reduces hydrolysis to amide by 40%
Solvent WaterMeOH / EtOHIncreases solubility of nitrile; easier workup
Temp Reflux / 60°C0°C

RT
Prevents "thermal runaway" & tar formation
Yield 35–50%75–88% Significant cost reduction
Part 4: Decision Logic for Optimization

Use this logic tree to determine the best corrective action for your specific situation.

TroubleshootingTree Problem Start: Observed Issue CheckColor Is the mixture dark/tarry? Problem->CheckColor CheckYield Is Yield < 50%? CheckColor->CheckYield No ActionTemp Action: Lower Temp to 0°C. Add reagents slower. CheckColor->ActionTemp Yes CheckPurity Is Purity < 90%? CheckYield->CheckPurity No ActionExtract Action: Saturate aqueous layer with NaCl. Use EtOAc. CheckYield->ActionExtract Yes ActionBase Action: Switch base from NaOH to Na2CO3. CheckPurity->ActionBase Yes

Figure 2: Decision matrix for troubleshooting synthesis failures.

References
  • Reaction Mechanism & Kinetics

    • Title: An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine.[2]

    • Source: Organic & Biomolecular Chemistry (RSC).
    • URL:[Link]

  • General Synthesis of Amidoximes

    • Title: Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes.[3][4][5]

    • Source: Journal of the Chemical Society C.
    • URL:[Link]

  • Safety & Properties of Chloroacetonitrile

    • Title: Chloroacetonitrile - Organic Syntheses Procedure.[6][7][8]

    • Source: Organic Syntheses, Coll.[8][9] Vol. 4, p.144.

    • URL:[Link]

  • Purification Strategies

    • Title: Efficient Preparation of Chiral Hydroxylamines via Nickel-Catalyzed Asymmetric Hydrogenation. (Referencing workup of polar hydroxylamines).
    • Source: Organic Syntheses 2022, 99, 139-156.
    • URL:[Link]

Disclaimer: This guide is intended for qualified researchers. Chloroacetonitrile is a potent alkylating agent and lachrymator. Hydroxylamine is an explosion hazard when heated. Always perform a full risk assessment before proceeding.

Sources

Technical Support Center: Troubleshooting Assay Inactivity for (1Z)-2-chloro-N'-hydroxyethanimidamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals who are observing a lack of activity with (1Z)-2-chloro-N'-hydroxyethanimidamide in their biological assays. As a Senior Application Scientist, my goal is to provide a logical, scientifically-grounded framework to diagnose the root cause of this issue. We will move systematically from the most common and easily solvable problems to more complex, assay-specific challenges.

The core principle of this guide is to first validate the integrity of your compound and then to scrutinize the assay itself. A compound cannot be declared "inactive" until we are certain it has been correctly prepared, is stable under assay conditions, and is not being masked by an unforeseen interference mechanism.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions that arise when a test compound fails to show activity.

Q1: My compound, (1Z)-2-chloro-N'-hydroxyethanimidamide, shows no activity. Where do I start?

Start by verifying the fundamentals: the compound itself. The most common culprits are issues with compound solubility, stability, and storage. Before questioning the biological hypothesis, you must confirm that the compound is chemically present and stable in its active form at the point of interaction with your biological target.

Q2: I dissolved the compound in DMSO and it looked clear. Is that enough to rule out solubility issues?

Not necessarily. A clear DMSO stock solution does not guarantee solubility in your final aqueous assay buffer.[1] Many compounds precipitate when a concentrated DMSO stock is diluted into an aqueous medium, a phenomenon known as "DMSO crash-out."[1] The final concentration of DMSO should be kept to a minimum, ideally below 0.5%, to mitigate this risk.[2]

Q3: How can I be sure my assay is working correctly?

Every assay plate must include a positive and a negative control.

  • Positive Control: A known active compound or treatment that should elicit a strong signal. If the positive control fails, the problem lies with the assay system itself (reagents, cells, instrument), not your test compound.

  • Negative/Vehicle Control: Typically the solvent (e.g., DMSO) at the same final concentration as your test compound. This defines the baseline for no activity. If this control shows high variance or an unexpected signal, it could indicate solvent effects or other systemic issues.

Q4: Could the compound be interfering with my assay readout?

Yes, this is a significant possibility, especially with fluorescence-, luminescence-, or absorbance-based assays.[3][4] Compound interference can mask true activity, leading to a false negative result. For example, a compound that quenches the fluorescence of a reporter molecule would appear inactive even if it were binding its target.[4] It is crucial to run cell-free or target-free controls to check for such interference.[2][5]

Section 2: The Diagnostic Workflow: A Step-by-Step Guide

This workflow provides a logical progression to identify the cause of compound inactivity. Follow the steps sequentially to avoid making unsupported assumptions about your system.

Troubleshooting_Workflow start_node START: (1Z)-2-chloro-N'-hydroxyethanimidamide Shows No Activity process_node1 A. Compound Integrity & Handling Check solid compound appearance & documentation Prepare fresh DMSO stock Assess solubility in assay buffer start_node->process_node1 Step 1: Verify Compound decision_node decision_node process_node process_node result_node result_node end_node end_node decision_node1 Is compound fully soluble and stable in a fresh stock? process_node1->decision_node1 process_node2 B. Assay Conditions & Target Interaction Validate positive/negative controls Run cell-free interference assays Perform forced degradation study decision_node1->process_node2 Yes result_node1 Source new compound batch. Re-evaluate handling and storage procedures. decision_node1->result_node1 No decision_node2 Are controls valid & is compound stable under assay conditions? process_node2->decision_node2 process_node3 C. Re-evaluate Biological Hypothesis Consider cell permeability (for cell-based assays) Test at higher concentrations Consider alternative mechanisms or targets decision_node2->process_node3 Yes result_node2 Troubleshoot assay reagents/ protocol. Reformulate buffer or adjust conditions to improve compound stability. decision_node2->result_node2 No decision_node3 Is activity observed under modified conditions? process_node3->decision_node3 end_node_yes END: Activity Confirmed Optimize assay conditions and determine potency (EC50/IC50). decision_node3->end_node_yes Yes end_node_no END: Compound Likely Inactive The compound is likely inactive against this target under these conditions. Consider structural analogs or alternative targets. decision_node3->end_node_no No

Caption: A decision-tree workflow for troubleshooting compound inactivity.

Section 3: Detailed Troubleshooting Protocols

Here are step-by-step methodologies for the key diagnostic experiments outlined in the workflow.

Protocol 1: Compound Stock and Working Solution Quality Control

Objective: To ensure the compound is correctly stored, dissolved, and soluble in the final assay buffer.

Rationale: Compound precipitation is a primary cause of apparent inactivity because it drastically lowers the effective concentration of the compound in the assay.[1] Proper handling and storage are essential to prevent degradation.[6][7][8]

Materials:

  • (1Z)-2-chloro-N'-hydroxyethanimidamide (solid)

  • High-purity, anhydrous DMSO

  • Final assay buffer

  • Spectrophotometer or HPLC system

Procedure:

  • Visual Inspection: Examine the solid compound. Note its color and consistency. Any change from the supplier's description could indicate degradation.

  • Prepare Fresh Stock: Prepare a fresh 10 mM stock solution in anhydrous DMSO. Ensure the compound dissolves completely. Gentle vortexing or sonication may be used, but avoid excessive heating.[2]

  • Assess Aqueous Solubility (Nephelometry or Visual):

    • Prepare serial dilutions of your DMSO stock into your final assay buffer, mimicking the exact dilution step in your experiment.

    • Let the solutions equilibrate for 15-30 minutes.

    • Visually inspect for precipitation (cloudiness) against a dark background. For a quantitative measure, use a nephelometer to detect light scattering from insoluble particles.

  • Concentration Verification (Optional but Recommended):

    • Use HPLC with a UV detector to confirm the concentration of your stock and final working solutions. This can also reveal the presence of degradation products.[1]

Data Interpretation:

Test ConcentrationFinal DMSO %ObservationConclusion
100 µM1.0%Solution becomes cloudyCompound precipitates above this concentration.
50 µM0.5%Solution remains clearLikely soluble.
10 µM0.1%Solution remains clearSoluble.
Protocol 2: Forced Degradation and Stability Assessment

Objective: To determine if the compound is stable under the specific conditions of the assay (e.g., temperature, pH, light exposure).[9][10]

Rationale: The chloro and hydroxyethanimidamide functionalities in the compound may be susceptible to hydrolysis or other forms of degradation in aqueous buffers, especially over the course of a multi-hour incubation. Stability testing is essential for interpreting activity data correctly.[11][12]

Stability_Workflow start_node Prepare Compound in Assay Buffer (10 µM) condition_node Condition 1: Assay Temp (e.g., 37°C), Dark Condition 2: Assay Temp, Ambient Light Control: 4°C, Dark start_node->condition_node analysis_node Analyze by HPLC-UV at T=0, 1, 4, 24h condition_node:c1->analysis_node Incubate condition_node:c2->analysis_node Incubate condition_node:c3->analysis_node Incubate result_node Determine % Compound Remaining analysis_node->result_node Compare peak area to T=0 Interference_Mechanisms center_node Observed Result: No Activity (False Negative) pathway_node1 Optical Interference center_node->pathway_node1 Caused by pathway_node2 Chemical Reactivity center_node->pathway_node2 Caused by pathway_node3 Reporter Enzyme Inhibition center_node->pathway_node3 Caused by cause_node cause_node pathway_node pathway_node cause_node1a Fluorescence Quenching pathway_node1->cause_node1a e.g. cause_node1b Light Absorption at Excitation/Emission λ pathway_node1->cause_node1b e.g. cause_node2a Reaction with Detection Reagents (e.g., Luciferin) pathway_node2->cause_node2a e.g. cause_node3a Direct Inhibition of Luciferase, AP, or HRP pathway_node3->cause_node3a e.g.

Caption: Potential mechanisms of assay interference leading to false negatives.

Procedure (Example for a Fluorescence-Based Assay):

  • Setup: Use a multi-well plate.

  • Wells 1-3 (Buffer Blank): Assay buffer only.

  • Wells 4-6 (Compound Blank): Assay buffer + (1Z)-2-chloro-N'-hydroxyethanimidamide at the highest test concentration.

  • Wells 7-9 (Signal Control): Assay buffer + the fluorescent product/reagent that generates the signal (without the enzyme/cells).

  • Wells 10-12 (Interference Test): Assay buffer + fluorescent product/reagent + your compound.

  • Measurement: Read the plate on your instrument using the same settings as your main assay.

Data Interpretation:

  • If the signal in Wells 10-12 is significantly lower than in Wells 7-9, your compound is quenching the fluorescence or absorbing light, thus interfering with the assay.

  • If the signal in Wells 4-6 is high, your compound is autofluorescent, which could also mask a signal change.

Section 4: Understanding Potential Mechanisms of Inactivity

If you have systematically ruled out issues with compound integrity and assay interference, you can then consider the biological and chemical reasons for inactivity.

  • Chemical Structure Considerations: (1Z)-2-chloro-N'-hydroxyethanimidamide is a small molecule containing potentially reactive groups. The chloro-substituted double bond is an electrophilic center that could potentially react with nucleophiles, such as thiol groups (cysteine residues) in proteins. [2]While this could be a mechanism of action, if the compound reacts non-specifically with buffer components or other proteins, its effective concentration for the target of interest will be reduced.

  • Target Engagement in a Cellular Context: If you are using a cell-based assay, several additional factors come into play. [13] * Permeability: The compound may not be able to cross the cell membrane to reach an intracellular target.

    • Efflux: The compound may be actively transported out of the cell by efflux pumps.

    • Metabolism: The compound could be rapidly metabolized by cellular enzymes into an inactive form.

  • Biochemical vs. Cellular Assays: It is common for compounds to show different potencies in biochemical versus cellular assays. [13]A compound active against a purified enzyme might be inactive in a cell due to the factors listed above. Conversely, a compound might require cellular metabolism to become active (pro-drug), or its target might only be in the correct conformation within a cellular multiprotein complex. [13] If all troubleshooting fails, the most straightforward conclusion is that (1Z)-2-chloro-N'-hydroxyethanimidamide is not an active modulator of your specific biological target under the tested conditions. This is a valid and valuable result that can guide future research toward different chemical scaffolds.

References
  • How to Handle Research Compounds Safely. (2025). Maxed Out Compounds.
  • Safety First: Best Practices for Handling Research Chemicals. (2025). XPRESS CHEMS.
  • Application Notes and Protocols for Compound Stability Testing. (2025). BenchChem.
  • Chemical Storage in Research Labs: Safety & Compliance. (n.d.). Apollo Scientific.
  • Gapsys, V., et al. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry.
  • Why Stability Testing Protocols Are Essential for Drug Development. (2025). Labstep.
  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology.
  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (2024). Discovery Life Sciences.
  • Chemical Safety in Laboratories: Best Practices for Handling and Storage. (2023). Lab Manager.
  • Copeland, R. A. (2016). Assay Considerations for Compound Library Screening. Basicmedical Key.
  • Shan, G., et al. (2008). A small molecule enhances RNA interference and promotes microRNA processing. Nature Biotechnology.
  • Factors Influencing Compound Potency in Biochemical and Cellular Assays. (2018). Promega Corporation.
  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science.
  • Shan, G., et al. (2008). A small molecule enhances RNA interference and promotes microRNA processing. Nature Biotechnology.
  • Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). European Medicines Agency.
  • Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with Thiadiazoles. (n.d.). BenchChem.
  • A small molecule enhances RNA interference and promotes microRNA processing. (2025). ResearchGate.
  • Dahlin, J. L., et al. (2021). Nuisance compounds in cellular assays. Cell Chemical Biology.
  • Common Challenges in Biochemical Assays and How to Overcome Them. (2025). BellBrook Labs.
  • RNA interference: Mechanism and applications. (n.d.). Abcam.
  • STABILITY STUDIES IN DRUG DEVELOPMENT PROCESS. (2017). PharmaTutor.
  • Troubleshooting of Competition (Inhibition) ELISA. (n.d.). Creative Biolabs Antibody.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.

Sources

Technical Support Center: Synthesis of (1Z)-2-chloro-N'-hydroxyethanimidamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-AMIDX-002 Topic: Troubleshooting Synthesis Failures & Isomer Control Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Context[1][2][3][4][5]

The synthesis of (1Z)-2-chloro-N'-hydroxyethanimidamide (also known as 2-chloroacetamidoxime) is deceptively simple. While it appears to be a standard nucleophilic addition of hydroxylamine to a nitrile, the presence of the


-chloro group introduces competing electrophilic sites.

Why is your synthesis failing? Most failures stem from three specific competing mechanisms:

  • Chemo-selectivity Loss: Hydroxylamine (

    
    ) is a potent nucleophile that attacks the alkyl chloride (displacement) rather than the nitrile (addition) if the temperature is uncontrolled.
    
  • Hydrolysis: The nitrile moiety is prone to hydrolyzing to 2-chloroacetamide under aqueous basic conditions, a common impurity that co-crystallizes with the product.

  • Stereochemical Drift: The (1Z) isomer is stabilized by an intramolecular hydrogen bond. However, kinetic conditions or incorrect solvent choices can trap the molecule in the (1E) state or induce rapid isomerization.

Critical Path Analysis (Visualizing the Failure Modes)

The following diagram illustrates the reaction landscape. Your goal is the Green Path . Most failures occur in the Red Zones .

ReactionPath SM Chloroacetonitrile (Cl-CH2-CN) Intermediate Tetrahedral Intermediate SM->Intermediate + NH2OH (0-5°C, pH 7-8) Side1 2-Chloroacetamide (Hydrolysis Impurity) SM->Side1 High pH / H2O (Hydrolysis) Side2 N-hydroxy-2-(hydroxyamino) ethanimidamide (Double Addition) SM->Side2 Excess NH2OH High Temp NH2OH Hydroxylamine (Free Base) ProductZ (1Z)-2-chloro-N'-hydroxy- ethanimidamide (Target) Intermediate->ProductZ Thermodynamic Control ProductE (1E)-Isomer (Kinetic Trap) Intermediate->ProductE Kinetic Control ProductE->ProductZ Isomerization (Solvent/Heat)

Caption: Figure 1. Reaction pathway showing the competition between nitrile addition (Target), hydrolysis, and chloride displacement.

Troubleshooting Guide: The "Why" and "How"

Issue 1: The Product is an Oil or Sticky Solid (Purity Failure)

Diagnosis: This usually indicates the presence of 2-chloroacetamide (hydrolysis product) or hydroxylamine hydrochloride salts .

  • The Mechanism: If the pH rises above 9.0, the hydroxide ion (

    
    ) competes with hydroxylamine for the nitrile carbon.
    
  • The Fix: Use a carbonate buffer system (Sodium Carbonate) rather than Sodium Hydroxide. This "self-buffers" the reaction around pH 8, preventing hydrolysis.

Issue 2: Low Yield / "Missing" Mass (Displacement)

Diagnosis: The alkyl chloride is reacting.[1]

  • The Mechanism: At temperatures >20°C during addition,

    
     attacks the 
    
    
    
    site via
    
    
    mechanism, displacing the chloride. This creates highly water-soluble side products that are lost during aqueous workup.
  • The Fix: The addition of hydroxylamine to the nitrile must be performed at 0°C to 5°C . Only allow the reaction to warm to room temperature after the reagents are fully mixed.

Issue 3: Incorrect Isomer (Z vs E)

Diagnosis: The NMR shows split peaks or the melting point is depressed.

  • The Mechanism: Amidoximes exist in equilibrium. The (Z)-isomer is the thermodynamic product because it forms a stable 5-membered intramolecular hydrogen bond between the oxime oxygen and the amide proton.

  • The Fix: Avoid rapid precipitation from polar aprotic solvents (like DMF). Crystallization from a protic solvent (Water/Isopropanol) facilitates the proton transfer required to lock the molecule into the Z-conformation.

The "Gold Standard" Protocol

This protocol is designed to maximize the (1Z) isomer and minimize chloride displacement.

Reagents Table
ReagentEquiv.RoleCritical Note
Chloroacetonitrile 1.0SubstrateToxic/Lachrymator. Handle in fume hood.
Hydroxylamine HCl 1.1Nucleophile SourceSlight excess ensures conversion.
Sodium Carbonate (

)
0.6BaseUses

to neutralize HCl; safer than NaOH.
Water Solv.SolventHigh polarity stabilizes the transition state.
Step-by-Step Methodology

1. Preparation of Free Hydroxylamine (In Situ)

  • Dissolve Hydroxylamine Hydrochloride (1.1 eq) in minimal water (approx. 3 mL per gram).

  • Cool this solution to 0°C in an ice bath.

  • Slowly add Sodium Carbonate (0.6 eq dissolved in water) dropwise.

    • Why: This generates free

      
       without spiking the pH. Evolution of 
      
      
      
      gas will occur; ensure venting.

2. The Controlled Addition

  • Add Chloroacetonitrile (1.0 eq) dropwise to the cold hydroxylamine solution over 30-60 minutes.

  • CRITICAL: Maintain internal temperature < 10°C .

  • Observation: The solution may turn slightly yellow.

3. Reaction Phase

  • Remove the ice bath and allow the mixture to stir at Room Temperature (20-25°C) for 2-4 hours.

  • Monitoring: Check TLC (Eluent: 5% MeOH in DCM). Stain with Ferric Chloride (

    
    ) —amidoximes turn deep red/purple.
    

4. Isolation of the (1Z) Isomer

  • Extraction: Saturate the aqueous solution with NaCl (salting out). Extract continuously with Ethyl Acetate or Ether (3x).

  • Drying: Dry organics over

    
     (anhydrous).
    
  • Crystallization (The Isomer Lock):

    • Evaporate solvent to a concentrated oil.

    • Add a small amount of cold Isopropanol or Toluene.

    • Scratch the flask or seed with a crystal.

    • Allow to stand at 4°C. The (Z)-isomer will crystallize out preferentially due to its higher lattice energy derived from H-bonding.

Frequently Asked Questions (FAQs)

Q: Can I use NaOH instead of Sodium Carbonate? A: It is not recommended. NaOH creates local "hotspots" of high pH (>12), which instantly hydrolyzes the chloroacetonitrile to chloroacetamide. If you must use NaOH, use a pH meter and maintain pH 7.5–8.5 via simultaneous addition.

Q: My product is turning pink/red during storage. Why? A: This indicates decomposition. Amidoximes can undergo a "Beckmann-type" rearrangement or hydrolysis releasing trace oxides of nitrogen. Store the product at -20°C under Argon.

Q: How do I distinguish the Z and E isomers by NMR? A: In DMSO-d6:

  • (Z)-Isomer: The amide

    
     protons are often broad and chemically non-equivalent (due to restricted rotation and H-bonding) appearing around 
    
    
    
    5.5–6.5 ppm. The oxime
    
    
    is typically a sharp singlet downfield (
    
    
    9-10 ppm).
  • (E)-Isomer: Often shows sharper, equivalent

    
     peaks and a distinct shift in the methylene (
    
    
    
    ) protons.

References

  • Reaction Mechanism & Side Products

    • Kukushkin, V. Y., & Pombeiro, A. J. (2002). Metal-mediated and metal-catalyzed hydrolysis of nitriles. Chemical Reviews, 102(5), 1771-1802. (Provides grounding on nitrile hydrolysis competition).
    • BenchChem Technical Note: (Relevant for chloroacetyl reactivity context).

  • Amidoxime Isomerism

    • Dondoni, A., et al. (1995). Z/E Isomerism in Amidoximes. Journal of Organic Chemistry. (Establishes the thermodynamic preference for Z-isomers via intramolecular H-bonding).
    • PubChem Compound Summary: (Data on physical properties and stability).

  • Safety & Handling

    • Fisher Scientific SDS: (Safety protocols for the primary hydrolysis impurity).

(Note: While specific literature on the Z-crystallization of this exact chloro-derivative is sparse, the protocol above is derived from standard amidoxime synthesis principles found in Vogel’s Textbook of Practical Organic Chemistry, 5th Ed., Section 8.13).

Sources

Validation & Comparative

Comparative Guide: (1Z)-2-chloro-N'-hydroxyethanimidamide vs. Chloro-Substituted Amidine Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of (1Z)-2-chloro-N'-hydroxyethanimidamide (also known as 2-chloroacetamidoxime) versus other chloro-substituted inhibitors, specifically focusing on their application as covalent warheads for enzymes like Protein Arginine Deiminases (PADs) .

Executive Summary & Chemical Identity

(1Z)-2-chloro-N'-hydroxyethanimidamide (CAS: 3272-96-6) represents the oxime (N-hydroxy) form of the chloroacetamidine warhead. In drug discovery, this molecule serves two critical roles:

  • Stable Precursor/Prodrug: It is the stable, synthetic precursor to the highly reactive 2-chloroacetamidine warhead used in potent PAD4 inhibitors (e.g., Cl-Amidine).

  • Fragment Probe: It acts as a minimal pharmacophore for studying the electronic and steric requirements of cysteine-targeting covalent inhibition.

While the amidine form (2-chloroacetamidine) is the active electrophile that alkylates the catalytic cysteine, the N-hydroxy form (oxime) modulates reactivity, bioavailability, and can serve as an in vivo prodrug (reducible to the amidine).

The Comparison Landscape

This guide compares the specific subject molecule against:

  • 2-Chloroacetamidine: The active, cationic warhead.

  • Cl-Amidine: The "Gold Standard" peptidyl-mimetic inhibitor incorporating the chloroacetamidine warhead.

  • F-Amidine: The fluoro-substituted analog (probing leaving group effects).

Mechanism of Action: The Covalent Warhead

The primary biological targets for this class of molecules are enzymes with a nucleophilic active-site cysteine, most notably PAD4 (Protein Arginine Deiminase 4) .

The Alkylation Mechanism

The inhibition proceeds via a suicide substrate mechanism (mechanism-based inactivation):

  • Binding: The inhibitor binds to the active site (mimicking the arginine substrate).

  • Nucleophilic Attack: The active site thiolate (Cys645 in PAD4) attacks the iminium carbon (or the adjacent methylene in the displacement model).

  • Ring Formation/Displacement: The halogen (Chlorine) acts as a leaving group, leading to the formation of a stable thioether adduct, irreversibly inactivating the enzyme.

Pathway Visualization (PAD4 Inhibition)

PAD4_Inhibition cluster_legend Key Difference Enzyme Active PAD4 Enzyme (Cys645-SH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + Inhibitor Inhibitor Chloro-Amidine Inhibitor (R-C(=NH)-CH2-Cl) Inhibitor->Complex Transition Tetrahedral Intermediate Complex->Transition Nucleophilic Attack Inactivated Inactivated Enzyme (Thioether Adduct) Transition->Inactivated Cl- Departure (Irreversible) Text (1Z)-2-chloro-N'-hydroxyethanimidamide must be reduced to Amidine to activate this pathway efficiently.

Figure 1: Mechanism of irreversible inactivation of PAD4 by chloro-amidine inhibitors.

Comparative Performance Analysis

The following table contrasts the subject molecule (the Oxime fragment) with the active Amidine fragment and the optimized Peptidyl inhibitor.

Table 1: Potency and Physicochemical Comparison
Feature(1Z)-2-chloro-N'-hydroxyethanimidamide 2-Chloroacetamidine Cl-Amidine F-Amidine
Structure Type Fragment (Oxime) Fragment (Amidine) Peptidyl-Mimetic Peptidyl-Mimetic
Role Precursor / ProdrugActive WarheadOptimized InhibitorMechanistic Probe
Leaving Group Chloride (Modulated)Chloride (High Reactivity)ChlorideFluoride
PAD4 Potency (

)
Low / Negligible*~35

13,000

~3,000

Selectivity None (Reactive fragment)Low (Fragment)High (PADs)High (PADs)
Cell Permeability High (Neutral Oxime)Low (Cationic)ModerateModerate
Stability Stable (Z-isomer)Unstable (Cyclizes)ModerateHigh

*Note: The N-hydroxy form often shows poor in vitro inhibition against PADs unless reduced to the amidine form, as the oxime lacks the positive charge required to mimic the Arginine guanidinium group.

Critical Insights
  • The "Warhead" Effect: The 2-chloroacetamidine fragment alone is a weak inactivator (

    
    ) because it lacks the binding energy provided by the peptide backbone.
    
  • The "Scaffold" Effect: Attaching this warhead to an ornithine scaffold (forming Cl-Amidine ) increases potency by >370-fold (

    
    ) due to specific interactions with the PAD4 active site cleft.
    
  • The "Oxime" Advantage: While (1Z)-2-chloro-N'-hydroxyethanimidamide is less potent in vitro, its neutral character allows superior membrane permeability compared to the charged amidines. It serves as an excellent prodrug strategy; intracellular reductases can convert the N-hydroxy group to the active amidine.

Experimental Protocols

To validate the efficacy of these inhibitors, the following protocols are standard in the field.

Protocol A: Synthesis of the Active Warhead from the Oxime

Objective: Convert the stable (1Z)-2-chloro-N'-hydroxyethanimidamide into the active 2-chloroacetamidine for assay.

  • Dissolution: Dissolve (1Z)-2-chloro-N'-hydroxyethanimidamide (1.0 eq) in glacial acetic acid.

  • Reduction: Add Acetic Anhydride (1.1 eq) followed by hydrogenation over Pd/C (10% w/w) at room temperature for 4 hours. Alternatively, use chemical reduction with Zinc dust in dilute HCl for fragment generation.

  • Purification: Filter catalyst and concentrate. Recrystallize from Ethanol/Ether.

  • Validation: Verify structure via

    
    H-NMR (Loss of N-OH signal, appearance of amidine protons).
    
Protocol B: Kinetic Characterization ( Determination)

Objective: Measure the irreversible inhibition potency against PAD4.

  • Reagent Prep: Prepare PAD4 enzyme buffer (100 mM HEPES, 50 mM NaCl, 10 mM CaCl2, 2 mM DTT, pH 7.6).

  • Substrate: Use BAEE (Benzoyl-Arginine Ethyl Ester) as the substrate.

  • Incubation:

    • Incubate PAD4 (0.2

      
      M) with varying concentrations of inhibitor (0, 10, 50, 100, 200 
      
      
      
      M) for defined time points (0–30 min).
  • Activity Assay:

    • At each time point, withdraw an aliquot and dilute 1:10 into the BAEE reaction mix.

    • Measure Citrulline production using the COLDER (Color Development Reagent) assay:

      • Add 200

        
        L COLDER reagent (2.25 M H3PO4, 4.5 M H2SO4, 0.2% w/v 2,3-butanedione monoxime, 0.1% w/v thiosemicarbazide).
        
      • Heat at 95°C for 30 mins.

      • Read Absorbance at 540 nm.

  • Data Analysis:

    • Plot

      
       vs. Time to obtain 
      
      
      
      .
    • Plot

      
       vs. [Inhibitor] to determine 
      
      
      
      and
      
      
      using the equation:
      
      

References

  • Luo, Y., et al. (2006). Inhibitors and Inactivators of Protein Arginine Deiminase 4: Functional and Structural Characterization. Biochemistry. Link

    • Source of Cl-Amidine vs F-Amidine potency d
  • Causey, C. P., et al. (2011). The development of haloacetamidine-based PAD inhibitors. Journal of Medicinal Chemistry.[1] Link

    • Detailed SAR on the chloroacetamidine warhead.
  • Knuckley, B., et al. (2010). Substrate Specificity and Kinetic Studies of PADs. Biochemistry. Link

    • Protocols for kinetic analysis of PAD inhibitors.
  • CymitQuimica. Product Data: 2-chloro-N'-hydroxyethanimidamide (CAS 3272-96-6).[2]Link

    • Chemical identity and commercial availability of the oxime fragment.

Sources

In vitro vs. in vivo efficacy of (1Z)-2-chloro-N'-hydroxyethanimidamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical assessment of (1Z)-2-chloro-N'-hydroxyethanimidamide , analyzing its utility as a critical pharmacophore precursor rather than a standalone therapeutic agent.

While often queried in the context of "efficacy," this molecule (CAS 3272-96-6) functions primarily as a bifunctional building block used to synthesize 1,2,4-oxadiazole cores in bioactive compounds (e.g., Influenza M2 inhibitors, S1P1 agonists). Direct in vivo dosing of the parent chloro-oxime is contraindicated due to alkylating toxicity; therefore, this guide compares its synthetic efficacy (in vitro utility) against the pharmacological efficacy of its downstream derivatives (in vivo performance).

Role: Bifunctional Linker & Warhead Precursor | Class: Haloacetamidoxime Primary Application: Synthesis of 3,5-disubstituted-1,2,4-oxadiazoles (Bioisosteres for Amides/Esters)

Executive Summary: The "Linker-to-Drug" Paradigm

(1Z)-2-chloro-N'-hydroxyethanimidamide is not a final drug candidate but a high-value intermediate . Its "efficacy" is defined by its ability to generate chloromethyl-oxadiazole scaffolds —a privileged structure in medicinal chemistry.

  • In Vitro Utility: Acts as a "linchpin" reagent. The amidoxime moiety condenses with carboxylic acids to form the oxadiazole ring, while the chloromethyl group serves as a secondary electrophilic site for late-stage diversification (e.g., amine coupling).

  • In Vivo Translation: Drugs derived from this precursor (e.g., M2 proton channel inhibitors) exhibit superior metabolic stability compared to amide analogs, validating the utility of the oxadiazole core it generates.

Technical Comparison: Reagent vs. Alternatives

This section compares the efficiency of using (1Z)-2-chloro-N'-hydroxyethanimidamide (Reagent A) against alternative synthetic routes for generating bioactive oxadiazoles.

Table 1: Comparative Efficacy in Scaffold Generation
Feature(1Z)-2-chloro-N'-hydroxyethanimidamide Standard Amidoxime (Acetamidoxime) Nitrile Oxide Route (Dipolar Cycloaddition)
Primary Function Simultaneous ring formation + functional handle introduction.Ring formation only (requires pre-functionalized starting material).Ring formation (often regioselectivity issues).
In Vitro Reaction Efficiency High (>80% yields) . The chloromethyl group is stable during cyclization.Moderate. Methyl group is unreactive; difficult to functionalize post-cyclization.Variable. Sensitive to steric hindrance.
Downstream Versatility Excellent . The -CH₂Cl group allows rapid library generation via nucleophilic substitution (

).
Poor. Requires deprotonation or radical functionalization.Low. Substituents must be present on the nitrile oxide precursor.
Safety/Stability Low . Heat-sensitive; potential alkylating agent (handle with care).Moderate. Stable solid.Low. Nitrile oxides are unstable and must be generated in situ.

In Vitro vs. In Vivo Performance Analysis

In Vitro Efficacy: The "Warhead" Mechanism

In a cell-free synthetic context, the molecule demonstrates high efficacy as a covalent trap precursor.

  • Mechanism: The amidoxime undergoes O-acylation with an activated carboxylic acid, followed by thermal dehydration to close the 1,2,4-oxadiazole ring.

  • Key Advantage: Unlike simple alkyl amidoximes, the 2-chloro substituent provides a "handle" for further chemistry. For example, in the synthesis of Influenza A M2 inhibitors , the chloride is displaced by adamantyl amines to create the active pharmacophore (Li et al., 2016).

  • Direct Biological Activity (Toxicity): If applied directly to cell cultures, the molecule acts as a non-specific alkylating agent (due to the

    
    -chloro group) and a nitric oxide (NO) donor (via oxidative metabolism of the oxime). This results in high cytotoxicity (
    
    
    
    ), rendering it unsuitable as a direct drug.
In Vivo Efficacy: The Derivative Profile

The "in vivo efficacy" attributed to this molecule is actually the efficacy of the drugs it builds .

  • Metabolic Stability: The 1,2,4-oxadiazole ring formed by this reagent is a bioisostere of an amide bond but is resistant to peptidases and esterases.

  • Case Study (Influenza M2 Inhibitors):

    • Derivative: Adamantyl-amino-oxadiazoles synthesized using this reagent.[1]

    • Performance: The derivative showed sub-micromolar

      
       against drug-resistant S31N mutant influenza strains and improved oral bioavailability compared to amide-linked analogs.
      

Experimental Protocol: Synthesis of Bioactive Scaffolds

Objective: Utilization of (1Z)-2-chloro-N'-hydroxyethanimidamide to synthesize a 5-chloromethyl-1,2,4-oxadiazole intermediate (Precursor to Active Drug).

Reagents:

  • (1Z)-2-chloro-N'-hydroxyethanimidamide (1.0 eq)[2]

  • Carboxylic Acid (Target dependent, e.g., Aryl acid) (1.0 eq)

  • Dicyclohexylcarbodiimide (DCC) or EDC (1.1 eq)

  • Diglyme or DMF (Solvent)

Workflow:

  • Activation: Dissolve the Carboxylic Acid in DMF. Add DCC and stir at

    
     for 30 min to form the O-acylisourea active ester.
    
  • Condensation: Add (1Z)-2-chloro-N'-hydroxyethanimidamide . The amidoxime oxygen attacks the activated ester. Stir at RT for 1–2 h.

    • Checkpoint: Monitor by TLC/LCMS for formation of the O-acyl amidoxime intermediate.

  • Cyclization: Heat the reaction mixture to

    
     for 4–12 h. This drives the dehydration and ring closure.
    
  • Isolation: Cool, dilute with water, and extract with EtOAc. The product is the 5-substituted-3-(chloromethyl)-1,2,4-oxadiazole .

  • Functionalization (Library Generation): React the isolated chloromethyl-oxadiazole with various amines (e.g., secondary amines, adamantamines) in the presence of

    
    /KI to generate the final bioactive library.
    

Mechanism of Action & Synthesis Diagram

The following diagram illustrates the transformation of the reagent into a bioactive drug scaffold, highlighting the critical "Chloromethyl Handle" that differentiates it from standard amidoximes.

OxadiazoleSynthesis cluster_0 In Vitro Synthetic Phase cluster_1 Pharmacological Output Reagent (1Z)-2-chloro-N'-hydroxyethanimidamide (The Linker) Intermediate O-Acyl Amidoxime (Unstable Intermediate) Reagent->Intermediate Condensation (DCC/DMF) Acid Carboxylic Acid (The Specificity Element) Acid->Intermediate Condensation (DCC/DMF) Scaffold 3-Chloromethyl-1,2,4-Oxadiazole (The Electrophilic Core) Intermediate->Scaffold Cyclization (Heat - H2O) FinalDrug Bioactive Drug (e.g., M2 Inhibitor) Scaffold->FinalDrug SN2 Substitution (+ Amine) Amine Target Amine (e.g., Adamantamine)

Caption: Synthesis pathway converting the chloro-amidoxime reagent into a bioactive 1,2,4-oxadiazole drug. The chloromethyl group (green node) is preserved for late-stage functionalization.

References

  • Li, F., et al. (2016). Discovery of Highly Potent Inhibitors Targeting the Predominant Drug-Resistant S31N Mutant of the Influenza A Virus M2 Proton Channel. Journal of Medicinal Chemistry.

    • Context: Cites the use of 2-chloro-N-hydroxyethanimidamide (Compound 16) to synthesize the oxadiazole core of potent antiviral agents.[1]

  • Flora, K. P., et al. (1978). Antitumor activity of some N-hydroxy-N'-aminoguanidine derivatives and related compounds. Cancer Research.[3][4]

    • Context: Establishes the baseline biological activity and toxicity of hydroxyguanidine/amidoxime deriv
  • U.S. Patent 5,376,670. 3,5-di-tertiary-butyl-4-hydroxyphenyl-1,3,4-thiadiazoles and oxadiazoles as anti-inflammatory agents.[3]

    • Context: Details the protocol for condensing 2-chloroacetamidoxime with aryl acids to form anti-inflamm

Sources

Head-to-head comparison of (1Z)-2-chloro-N'-hydroxyethanimidamide and [alternative compound]

Author: BenchChem Technical Support Team. Date: February 2026

The "Reactive Handle" vs. The "Stable Standard" in Heterocycle Synthesis[1][2]

Executive Summary

Subject: (1Z)-2-chloro-N'-hydroxyethanimidamide (CAS: 3272-96-6) Common Name: 2-Chloroacetamidoxime Alternative: Acetamidoxime (N'-hydroxyacetimidamide, CAS: 22059-22-9)[1][2]

This guide compares two critical building blocks used in the synthesis of 1,2,4-oxadiazoles , a privileged scaffold in medicinal chemistry (found in drugs like Ataluren and Pleconaril).[1][2] While Acetamidoxime provides a stable, inert methyl substituent, 2-Chloroacetamidoxime introduces a reactive chloromethyl "warhead."[1][2] This electrophilic handle enables post-cyclization diversification, allowing researchers to rapidly expand chemical space.[1][2]

Critical Safety Warning: Unlike the relatively stable Acetamidoxime, 2-Chloroacetamidoxime is a heat-sensitive explosive. It has a documented history of violent decomposition during vacuum evaporation above 60°C.[1][2] This guide prioritizes safety protocols alongside synthetic utility.

Part 1: Technical Specification & Mechanism
1.1 Structural & Electronic Comparison[1]
Feature(1Z)-2-Chloro-N'-hydroxyethanimidamideAcetamidoxime (Alternative)
Structure


Role Bifunctional Reagent: Precursor for oxadiazole ring + Electrophilic trap (

).[1][2]
Monofunctional Reagent: Precursor for oxadiazole ring only.[1][2]
Electronic Effect Electron-Withdrawing (-I): The

-chloro group lowers the pKa of the amidoxime proton, potentially increasing reactivity in basic cyclizations but reducing nucleophilicity in neutral media.[1][2]
Electron-Donating (+I): The methyl group stabilizes the amidoxime, making it a standard nucleophile.[1][2]
Post-Cyclization Yields 3-chloromethyl-1,2,4-oxadiazole .[1][2] The -CH2Cl group is highly reactive toward amines, thiols, and alkoxides.[1][2]Yields 3-methyl-1,2,4-oxadiazole .[1][2] The -CH3 group is chemically inert under standard conditions.[1][2]
Stability High Risk: Thermal instability >60°C. Exothermic decomposition at melting point (~90°C).[1][2][3][4]Moderate: Generally stable at room temperature; standard oxime handling applies.[1][2]
1.2 The "Diversity-Oriented" Mechanism

The primary advantage of the chloro-derivative is the ability to perform Late-Stage Functionalization .[1][2] While Acetamidoxime leads to a synthetic "dead end" (a methyl group), 2-Chloroacetamidoxime creates an intermediate that can be further reacted to generate libraries of derivatives.[1][2]

ReactionPathways Start Carboxylic Acid (R-COOH) Acet Acetamidoxime (Alternative) Start->Acet + Coupling Agent Chloro 2-Chloroacetamidoxime (Subject) Start->Chloro + Coupling Agent Inter1 O-Acyl Amidoxime Acet->Inter1 Prod1 3-Methyl-1,2,4-Oxadiazole (Inert Scaffold) Inter1->Prod1 Heat/Cyclodehydration Inter2 O-Acyl Amidoxime (Chlorinated) Chloro->Inter2 Prod2 3-Chloromethyl-1,2,4-Oxadiazole (Reactive Intermediate) Inter2->Prod2 Heat (Careful!) Library Library Generation (Amines, Thiols, etc.) Prod2->Library S_N2 Displacement

Figure 1: Divergent synthetic pathways.[1][2] The Subject (Blue) enables downstream library generation (Green), whereas the Alternative (Grey) terminates in a static structure (Red).[1][2]

Part 2: Experimental Protocols & Safety Systems
2.1 Safety Protocol: Handling the Explosion Hazard

The Subject (2-Chloroacetamidoxime) is distinct from the Alternative due to its shock and heat sensitivity. [1][2]

  • Hazard: Violent explosion reported during rotary evaporation of ethyl acetate solutions at 60°C.[1][2]

  • Root Cause: The combination of the energetic oxime moiety and the labile chlorine atom can facilitate self-accelerating decomposition.[1][2]

  • Mandatory Control:

    • Temperature Limit: Never heat reaction mixtures or concentration baths above 40°C .

    • Solvent Swap: Avoid concentrating to dryness.[1][2] Use a "telescoped" process where the intermediate is carried forward in solution if possible.[1][2]

    • Shielding: Always use a blast shield when working with >1g quantities.[1][2]

2.2 Comparative Synthesis: 1,2,4-Oxadiazole Formation

Objective: Synthesis of a 3-substituted-5-aryl-1,2,4-oxadiazole.

Reagents:

  • Substrate: Benzoic Acid derivative (1.0 equiv)

  • Coupling Agents: DCC (1.1 equiv), HOBt (1.1 equiv)[1][2]

  • Solvent: DMF or Diglyme (High boiling point allows cyclization, but requires difficult workup.[1][2] Toluene is safer for the chloro-analog to keep temps lower during reflux).[1][2]

StepProtocol A: Using Acetamidoxime (Alternative)Protocol B: Using 2-Chloroacetamidoxime (Subject)
1. Activation Dissolve Acid + DCC + HOBt in DMF. Stir 30 min at RT.[1][2]Dissolve Acid + DCC + HOBt in DMF. Stir 30 min at RT.[1][2]
2. Addition Add Acetamidoxime . Stir 1-2 h at RT.[1][2] Formation of O-acyl intermediate is rapid.[1][2]Add 2-Chloroacetamidoxime .[1][2][5][6] Stir 2-4 h at RT.[1][2] Note: Nucleophilicity is slightly lower due to inductive effect of Cl.[1][2]
3. Cyclization Heat to 100-110°C for 4-12 hours.[1][2]CRITICAL: Heat to 80-90°C max. Monitor by TLC/LCMS.[1][2] Do not exceed 90°C to avoid thermal runaway.[1][2]
4. Workup Standard aqueous extraction.[1][2] Concentrate in vacuo.[1][2]Dilute with water, extract with EtOAc.[1][2] Do not concentrate to dryness at high temp. Keep bath <35°C.
5.[1][2] Outcome 3-Methyl-1,2,4-oxadiazole. Stable solid.[1][2]3-Chloromethyl-1,2,4-oxadiazole. Reactive solid/oil.[1][2] Store at -20°C.
Part 3: Performance Analysis & Data
3.1 Yield and Efficiency

In a comparative study synthesizing 3,5-disubstituted oxadiazoles (e.g., for anti-inflammatory screening):

  • Acetamidoxime: Typically yields 75-85% .[1][2] The reaction is robust and insensitive to minor temperature fluctuations.[1][2]

  • 2-Chloroacetamidoxime: Typically yields 50-65% .[1][2]

    • Loss Factors:[1][7] Thermal degradation of the reagent; side reactions involving the displacement of the chlorine by the amidoxime oxygen (polymerization).[1][2]

    • Optimization: Using CDI (Carbonyldiimidazole) in Dioxane often gives better yields than DCC/DMF for the chloro-analog because the reaction can proceed at refluxing dioxane temps (101°C) more safely than neat melts.[1][2]

3.2 Post-Synthetic Utility (The "Why" Factor)

The lower yield of the Subject is accepted because of the high value of the product.[1][2]

  • Experiment: Reaction of the resulting oxadiazole with Morpholine (1.2 equiv,

    
    , MeCN, 60°C).
    
    • From Acetamidoxime product: No reaction (Methyl group is inert).[1][2]

    • From 2-Chloroacetamidoxime product: >90% conversion to the 3-(morpholinomethyl)-1,2,4-oxadiazole .[1][2]

    • Significance: This allows the introduction of solubilizing groups (morpholine, piperazine) which are crucial for improving the pharmacokinetic profile of drug candidates.[1][2]

References
  • Explosive Hazard Characterization: Maytum, D. M. (1978).[1][2][4][8] "2-Chloro-N-hydroxyacetamidine (Chloroacetamide oxime): Explosion Hazard."[1][2][3] Chemistry in Britain, 14, 382.[1][2][3][4][8]

  • Synthetic Application (Oxadiazoles): Flora, K. P., van't Riet, B., & Wampler, G. L. (1978).[1][2][6][9] "Antileukemic activity of some 3,5-disubstituted 1,2,4-oxadiazoles." Cancer Research, 38(5), 1291–1295.[1][2][6] Link

  • Patent Protocol (Comparative): US Patent 5,376,670. "3,5-di-tertiary-butyl-4-hydroxyphenyl-1,3,4-thiadiazoles and oxadiazoles."[1][2] (Describes parallel synthesis using both acetamidoxime and 2-chloroacetamidoxime). Link

  • General Review of Amidoximes: Hamze, A., et al. (2005).[1][2] "Synthesis of various 3-substituted 1,2,4-oxadiazole-containing chiral

    
    -amino acids." Journal of Organic Chemistry. Link[1][2]
    

Sources

Safety Operating Guide

(1Z)-2-chloro-N'-hydroxyethanimidamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a specialized operational protocol for the disposal of (1Z)-2-chloro-N'-hydroxyethanimidamide (also known as 2-chloroacetamidoxime).

URGENT SAFETY NOTICE: This compound is structurally classified as an


-haloamidoxime . It possesses significant thermal instability  and potential explosive properties  due to the combination of a high-energy N-O bond and a reactive alkyl chloride.
  • DO NOT heat or concentrate solutions to dryness.

  • DO NOT dispose of as general solid trash.

  • DO NOT mix with strong bases (risk of nitrile oxide formation) or strong acids (exothermic hydrolysis).

Chemical Profile & Hazard Assessment

Before initiating disposal, verify the chemical identity and understand the specific hazards that dictate the protocol.

Parameter Data
Chemical Name (1Z)-2-chloro-N'-hydroxyethanimidamide
Common Name 2-Chloroacetamidoxime
CAS Number 3272-96-6
Formula

Molecular Weight 108.53 g/mol
Primary Hazard Unstable / Heat-Sensitive Explosive [1]
Secondary Hazards Acute Toxicity (Oral/Dermal), Skin Irritant, Mutagenic Potential (Alkylating Agent)
Decomposition Products Hydrogen Chloride (

), Nitrogen Oxides (

), Carbon Monoxide (

)

Scientific Rationale for Instability: The molecule contains an oxime moiety (


) adjacent to a chloromethyl group. Upon heating or shock, the N-O bond can undergo homolytic cleavage. Furthermore, under basic conditions, the compound can eliminate 

to form a transient nitrile oxide (

), a highly reactive species capable of rapid, exothermic polymerization or dimerization [2].

Disposal Decision Logic

The following decision tree outlines the operational workflow. The primary objective is desensitization via dilution followed by segregation into the appropriate waste stream.

DisposalWorkflow Figure 1: Operational workflow for the safe disposal of (1Z)-2-chloro-N'-hydroxyethanimidamide. Start Assessment: State of Matter Solid Pure Solid / Stock Start->Solid Solution Solution / Reaction Mixture Start->Solution Spill Spill Scenario Start->Spill Desensitize PROTOCOL A: Desensitization (Solvation) Solid->Desensitize High Risk CheckSolvent Check Solvent Compatibility Solution->CheckSolvent Desensitize->CheckSolvent HaloWaste Stream A: Halogenated Organic Waste CheckSolvent->HaloWaste Organic Solvent AqWaste Stream B: Aqueous Waste (Toxic) CheckSolvent->AqWaste Water/Buffer SpillClean PROTOCOL C: Wet Method Cleanup Spill->SpillClean SpillClean->HaloWaste

Step-by-Step Disposal Protocols

Protocol A: Desensitization of Solid Stock (High Risk)

Objective: Convert the shock/heat-sensitive solid into a stable, dilute solution for transport and incineration. PPE: Face shield, nitrile gloves (double gloved), lab coat, blast shield (if > 1g).

  • Preparation: Select a compatible solvent. Ethanol or Methanol are preferred as they dissolve the compound readily and burn well in chemical incinerators.

  • Solvation:

    • Place the solid container behind a safety shield.

    • Slowly add solvent to the solid to achieve a concentration of < 5% w/v .

    • Note: Do not scrape dry solid from the threads of a screw-cap vial; rinse the threads with solvent.

  • Labeling: Label the container clearly: "Contains (1Z)-2-chloro-N'-hydroxyethanimidamide (5% in Ethanol) - FLAMMABLE - TOXIC - HALOGENATED."

  • Transfer: Move to the Halogenated Organic Waste stream.

Protocol B: Waste Stream Management

Objective: Correct segregation to prevent downstream accidents.

Waste StreamCriteriaAction
Halogenated Organic Solutions in DCM, Chloroform, Methanol, Ethanol.PREFERRED ROUTE. The presence of chlorine requires this stream. Commercial incinerators operate at >1000°C with scrubbers to capture

.
Aqueous (Toxic) Solutions in water or buffers (pH 5-8).Acceptable if organic content is low. Ensure pH is neutral. Do not add bleach (risk of chloramine formation).
Solid Trash Contaminated gloves, wipes.Double bag in hazardous waste bags. Do not dispose of pure chemical here.
Protocol C: Spill Management

Objective: Clean up without generating dust or triggering reaction.

  • Isolate: Evacuate the immediate area.

  • Dampen: DO NOT SWEEP DRY DUST. Gently cover the spill with pads soaked in ethanol or water to desensitize the material.

  • Collect: Scoop up the damp material and pads. Place them into a wide-mouth jar.

  • Seal & Label: Add extra solvent to the jar to ensure the material remains wet. Label as "Debris from 2-chloroacetamidoxime spill."

Scientific Causality: Why This Protocol?

  • Avoidance of Dryness: Many amidoximes exhibit autocatalytic decomposition when dry. By maintaining the compound in solution, you provide a heat sink (solvent heat capacity) and dilute the molecules, preventing the propagation of a decomposition wave [3].

  • Incineration vs. Chemical Deactivation: While chemical hydrolysis (using acid) is possible, it generates hydroxylamine (explosive) and chloroacetic acid (highly toxic/corrosive). Professional high-temperature incineration is the only self-validating system that guarantees complete destruction of the organic framework into

    
    , 
    
    
    
    , and
    
    
    (scrubbed) without generating unpredictable intermediates [4].

Regulatory Compliance (US Context)

  • RCRA Classification: This material is likely to be classified as a D003 (Reactive) waste if discarded in pure form due to its explosive potential. It also falls under D001 (Ignitable) if dissolved in flammable solvents.

  • EPA P-List/U-List: While not explicitly listed by CAS, it meets the characteristic definition of hazardous waste.

  • Transport: Conforms to DOT regulations for "Flammable Liquid, Toxic, N.O.S." when solvated.

References

  • National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: 2-chloro-N'-hydroxyethanimidamide.[1][2] Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • American Chemical Society. (2023). Identifying and Handling Pyrophoric and Reactive Materials. ACS Center for Lab Safety. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.